Yadanzioside G
Description
Propriétés
IUPAC Name |
methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48O18/c1-13(33(4,5)54-15(3)38)8-20(39)53-26-28-35-12-49-36(28,32(47)48-7)29(45)25(44)27(35)34(6)10-17(21(40)14(2)16(34)9-19(35)52-30(26)46)50-31-24(43)23(42)22(41)18(11-37)51-31/h8,10,14,16,18-19,22-29,31,37,41-45H,9,11-12H2,1-7H3/b13-8+/t14-,16-,18+,19+,22+,23-,24+,25+,26+,27+,28+,29-,31+,34-,35+,36?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYBTCKMNHXXGZ-DKGNXMDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H]3[C@@]45COC([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95258-17-6 | |
| Record name | Yadanzioside G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095258176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Yadanzioside G: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, has a long history in traditional Chinese medicine for treating various ailments, including cancer.[1][2] The therapeutic potential of this plant is largely attributed to its rich composition of bioactive compounds, with quassinoids being a prominent and extensively studied class.[3] Among these, Yadanzioside G, a quassinoid glycoside, has garnered scientific interest for its notable biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and current understanding of the biological effects of this compound, with a focus on its cytotoxic properties.
Discovery and Structural Elucidation
This compound was first isolated from the fruits of Brucea javanica. Its chemical structure was elucidated through extensive spectroscopic analysis, a standard practice in natural product chemistry. The primary techniques employed for the structural determination of quassinoids like this compound include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS). These methods allow for the precise mapping of the molecule's complex architecture, revealing its characteristic tetracyclic triterpene core and the attached glycosidic moiety. The molecular formula for this compound has been established as C₃₆H₄₈O₁₈.
Experimental Protocols
General Isolation Procedure for Quassinoids from Brucea javanica
The isolation of this compound and other quassinoids from Brucea javanica is a multi-step process involving extraction and chromatography. While specific parameters may vary between laboratories, the following protocol outlines a general and effective methodology.
1. Plant Material and Extraction:
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Air-dried and powdered fruits of Brucea javanica are defatted with a non-polar solvent like hexane (B92381) to remove lipids.[1]
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The defatted material is then extracted exhaustively with a polar solvent, typically ethanol (B145695) or methanol (B129727), at room temperature.[1]
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The resulting crude extract is concentrated under reduced pressure to yield a residue.
2. Fractionation:
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The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate (B1210297), and n-butanol.
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The quassinoid glycosides, including this compound, are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
3. Chromatographic Purification:
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The enriched fractions are subjected to a series of chromatographic techniques to isolate individual compounds.
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Column Chromatography: Initial separation is often performed on a silica (B1680970) gel column, eluting with a gradient of solvents, commonly a mixture of chloroform and methanol.
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Medium Pressure Liquid Chromatography (MPLC): Further purification can be achieved using MPLC with a reversed-phase column (e.g., ODS) and a methanol-water gradient.
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High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is typically carried out on a preparative or semi-preparative HPLC system, often with a C18 column and a mobile phase of methanol or acetonitrile (B52724) in water.
Below is a DOT script for a Graphviz diagram illustrating the general experimental workflow for isolating this compound.
References
- 1. The apoptotic effects of Brucea javanica fruit extract against HT29 cells associated with p53 upregulation and inhibition of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 3. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Documented Total Chemical Synthesis Pathway for Yadanzioside G
Despite a comprehensive review of available scientific literature, a total chemical synthesis pathway for the natural product Yadanzioside G has not been publicly documented. Researchers and drug development professionals should be aware that, to date, the complex structure of this compound has apparently not been assembled from simple starting materials in a laboratory setting.
This compound belongs to the quassinoid family of compounds, a group of structurally intricate natural products isolated from plants of the Simaroubaceae family, notably from Brucea javanica. While significant research has been conducted on the biological activities of quassinoids, particularly their potent anti-cancer and anti-malarial properties, the focus of synthetic efforts in this area has largely been on semi-synthesis and the modification of related, more abundant quassinoids.
One such closely related and extensively studied quassinoid is Brusatol. While information on the total synthesis of this compound is absent, the scientific literature does contain reports on the semi-synthesis of various Brusatol derivatives. These studies typically involve the chemical modification of Brusatol isolated from natural sources to explore structure-activity relationships and develop new therapeutic agents.
The lack of a reported total synthesis for this compound likely reflects the significant synthetic challenges posed by its complex polycyclic architecture, dense stereochemical landscape, and multiple functional groups. Overcoming these hurdles would require the development of novel and highly selective synthetic methodologies.
For researchers interested in the chemical biology of this compound and related quassinoids, the current state of the field suggests that access to these molecules is primarily through isolation from natural sources. Future research may yet yield a successful total synthesis, which would be a landmark achievement in natural product synthesis and would open up new avenues for the creation of novel analogs with improved therapeutic properties. At present, however, any investigation requiring substantial quantities of this compound must rely on extraction and purification from Brucea javanica or other natural producers.
Core Mechanism of Action of Yadanzioside G in Cancer Cell Lines: A Technical Guide
Disclaimer: Scientific literature available in the public domain lacks specific studies on the mechanism of action of Yadanzioside G in cancer cell lines. This document, therefore, summarizes the known anticancer mechanisms of a closely related and well-studied class of compounds, quassinoids, isolated from Brucea javanica, the same plant species from which this compound is derived. The mechanisms outlined below are based on the activities of other quassinoids like Brusatol and Bruceantin and represent the putative mechanism of action for this compound.
Introduction
This compound is a quassinoid, a class of structurally complex natural products isolated from plants of the Simaroubaceae family, notably Brucea javanica[1][2][3][4]. Quassinoids have garnered significant interest in oncology research due to their potent cytotoxic and antitumor activities across a range of cancer cell lines[1]. While direct experimental data on this compound is limited, research on analogous quassinoids provides a strong framework for understanding its likely molecular mechanisms. These mechanisms primarily revolve around the induction of apoptosis, inhibition of critical cell survival signaling pathways, and modulation of cellular stress responses.
Putative Molecular Targets and Signaling Pathways
The anticancer activity of quassinoids is multifaceted, targeting several key cellular processes essential for cancer cell proliferation and survival. The primary putative mechanisms of action for this compound are detailed below.
1. Inhibition of Protein Synthesis:
A hallmark of many quassinoids is their ability to inhibit protein synthesis, a process critical for rapidly dividing cancer cells. This inhibition is a key contributor to their cytotoxic effects.
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Mechanism: Quassinoids can interfere with the translational machinery, leading to a global shutdown of protein production. This disruption of protein synthesis disproportionately affects cancer cells, which have a high demand for protein synthesis to sustain their growth and proliferation. The resulting cellular stress triggers apoptotic pathways.
2. Modulation of the JAK/STAT3 Signaling Pathway:
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a critical regulator of cell proliferation, survival, and differentiation. Its constitutive activation is a common feature in many cancers, promoting tumor growth and metastasis.
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Mechanism: Quassinoids have been shown to inhibit the JAK/STAT3 pathway. This is achieved by reducing the phosphorylation of JAK2 and STAT3, which prevents the dimerization and nuclear translocation of STAT3. Consequently, the transcription of STAT3 target genes, which are involved in cell survival (e.g., Bcl-2, Survivin) and proliferation (e.g., Cyclin D1), is downregulated, leading to cell cycle arrest and apoptosis.
3. Induction of Apoptosis:
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Quassinoids are potent inducers of apoptosis in various cancer cell lines.
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Intrinsic (Mitochondrial) Pathway: Quassinoids can induce mitochondrial-mediated apoptosis. They modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.
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Extrinsic (Death Receptor) Pathway: Some evidence suggests that quassinoids may also engage the extrinsic apoptotic pathway by upregulating the expression of death receptors on the cancer cell surface, leading to the activation of caspase-8.
4. Generation of Reactive Oxygen Species (ROS):
Quassinoids can induce oxidative stress in cancer cells by increasing the production of reactive oxygen species (ROS).
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Mechanism: Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, leading to cell death. While cancer cells often have higher basal ROS levels than normal cells, a further increase induced by quassinoids can push them beyond a tolerable threshold, triggering apoptosis.
Quantitative Data on Related Quassinoids
While specific IC50 values for this compound are not available, the following table summarizes the cytotoxic activity of other prominent quassinoids from Brucea javanica against various cancer cell lines to provide a comparative perspective.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Brusatol | PANC-1 (Pancreatic) | 0.36 | |
| Brusatol | SW1990 (Pancreatic) | 0.10 | |
| Bruceine D | PANC-1 (Pancreatic) | 2.53 | |
| Bruceine D | SW1990 (Pancreatic) | 5.21 | |
| Bruceantin | Leukemia | Not specified |
Experimental Protocols
The following are generalized methodologies commonly employed in the study of quassinoid anticancer activity, which would be applicable to investigate the mechanism of action of this compound.
1. Cell Culture and Viability Assays:
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Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, HepG2, A549) and a normal cell line (e.g., HEK293) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics.
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MTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with varying concentrations of the test compound for 24, 48, and 72 hours. MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine the half-maximal inhibitory concentration (IC50).
2. Apoptosis Assays:
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Annexin V/PI Staining: Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Treated cells are stained and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
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Western Blot Analysis of Apoptotic Proteins: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) and a loading control (e.g., β-actin).
3. Western Blot Analysis of Signaling Pathways:
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Protein Extraction and Quantification: Similar to the apoptosis western blot protocol.
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Antibody Probing: Membranes are incubated with primary antibodies specific to total and phosphorylated forms of key signaling proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK).
4. Measurement of Reactive Oxygen Species (ROS):
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DCFH-DA Staining: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Treated cells are incubated with DCFH-DA, and the fluorescence intensity is measured by flow cytometry or a fluorescence microscope.
Visualizations
Caption: Putative mechanism of action of this compound in cancer cells.
References
- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CID 6436228 | C36H48O18 | CID 6436228 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Yadanzioside G: A Proteomics-Driven Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside G, a brusatol-type quassinoid isolated from the fruit of Brucea javanica, has demonstrated potent biological activities, including notable antitumor and anti-inflammatory effects. Despite its therapeutic potential, a comprehensive understanding of its mechanism of action at the molecular level remains elusive. The identification of its direct protein targets is a critical step in elucidating its pharmacological functions and advancing its development as a potential therapeutic agent. This technical whitepaper outlines a robust, proteomics-based strategy for the systematic identification and validation of the biological targets of this compound. By employing state-of-the-art quantitative proteomics techniques, we can map the cellular interactome of this natural product, providing invaluable insights for drug development and mechanism-of-action studies.
Core Methodologies for Target Identification
To achieve a comprehensive identification of this compound's biological targets, a multi-pronged proteomics approach is recommended. This involves both affinity-based methods to capture direct binding partners and thermal shift assays to identify targets based on changes in protein stability upon ligand binding.
Affinity Purification-Mass Spectrometry (AP-MS)
This technique relies on the use of a chemically modified version of this compound to "fish" for its binding partners from a complex cellular lysate.
Experimental Protocol:
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Probe Synthesis: Synthesize a this compound analog containing a linker arm and a reactive moiety (e.g., an alkyne or a photo-activatable group) for subsequent conjugation to a capture tag (e.g., biotin).
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Cell Culture and Lysis: Culture relevant cancer cell lines (e.g., colorectal, pancreatic) to 80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer to maintain protein-protein interactions.
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Probe Incubation: Incubate the cell lysate with the this compound probe. For photo-affinity labeling, irradiate the mixture with UV light to covalently crosslink the probe to its targets.
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Affinity Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotin-tagged probe-protein complexes.
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Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Elute the captured proteins from the beads.
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Proteomic Sample Preparation: Perform in-solution or on-bead tryptic digestion of the eluted proteins.
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LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Identify and quantify the enriched proteins by searching the MS/MS data against a protein database. Proteins significantly enriched in the this compound probe pulldown compared to a control probe are considered potential targets.
Thermal Proteome Profiling (TPP)
TPP is a powerful method to identify drug targets by monitoring changes in the thermal stability of proteins upon ligand binding, directly in a cellular context.
Experimental Protocol:
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Cell Treatment: Treat intact cells with either this compound or a vehicle control.
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Temperature Gradient: Aliquot the treated cell lysates and heat them to a range of different temperatures.
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Protein Extraction: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
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Proteomic Sample Preparation: Prepare the soluble protein fractions for proteomic analysis using a quantitative proteomics workflow, such as Tandem Mass Tag (TMT) labeling.
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LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS.
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Data Analysis: For each protein, generate a "melting curve" by plotting the relative amount of soluble protein at each temperature. A shift in the melting curve between the this compound-treated and control samples indicates a direct or indirect interaction.
Hypothetical Quantitative Data
The following tables represent hypothetical data that could be generated from the proposed proteomics experiments.
Table 1: Potential this compound Interacting Proteins Identified by AP-MS
| Protein ID | Gene Name | Fold Enrichment (this compound Probe / Control) | p-value | Function |
| P04637 | TP53 | 8.2 | 0.001 | Tumor suppressor |
| P62258 | HSP90AA1 | 6.5 | 0.003 | Chaperone protein |
| Q09472 | AIMP2 | 5.9 | 0.005 | Scaffolding protein |
| P15056 | PCNA | 4.7 | 0.012 | DNA replication and repair |
| Q13547 | NPM1 | 4.3 | 0.015 | Ribosome biogenesis |
Table 2: Potential this compound Targets Identified by Thermal Proteome Profiling (TPP)
| Protein ID | Gene Name | ΔTm (°C) | p-value | Function |
| P04637 | TP53 | +3.5 | <0.001 | Tumor suppressor |
| P00533 | EGFR | +2.8 | 0.002 | Receptor tyrosine kinase |
| P42336 | PIK3CA | +2.1 | 0.008 | Kinase |
| Q9Y243 | IKBKE | -1.9 | 0.011 | Kinase |
| P60709 | ACTB | +0.2 | 0.89 (n.s.) | Cytoskeleton |
Signaling Pathways and Experimental Workflows
Based on the known anti-cancer activities of brusatol-type quassinoids, several signaling pathways are of high interest for investigation. The following diagrams illustrate a potential experimental workflow and a key signaling pathway that may be modulated by this compound.
Conclusion
The identification of direct molecular targets is paramount for understanding the therapeutic effects and potential toxicities of this compound. The integrated proteomics strategy outlined in this whitepaper, combining affinity purification-mass spectrometry and thermal proteome profiling, provides a powerful and unbiased approach to deconvolute its complex mechanism of action. The resulting data will not only illuminate the signaling pathways modulated by this promising natural product but will also pave the way for rational drug design and the development of novel cancer therapeutics. Subsequent validation of identified targets through biochemical and cell-based assays will be crucial to confirm their biological relevance.
The Bioactive Potential of Yadanzioside G: A Comprehensive Review for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Yadanzioside G, a quassinoid glycoside isolated from the seeds of Brucea javanica, has emerged as a compound of interest in pharmacological research due to its diverse bioactive properties. This technical guide provides a comprehensive review of the existing literature on the bioactivity of this compound, with a focus on its anticancer, anti-inflammatory, and antimicrobial potential. Quantitative data are summarized, experimental methodologies are detailed, and implicated signaling pathways are visualized to facilitate further research and development.
Summary of Quantitative Bioactivity Data
The following tables summarize the reported quantitative data for the bioactivity of this compound and related compounds from Brucea javanica.
Table 1: Cytotoxic and Antileukemic Activity of this compound
| Bioactivity | Cell Line | Metric | Value | Reference |
| Antileukemic | P-388 Lymphocytic Leukemia | ED₅₀ | 3.15 - 7.49 µmol/L | [1] |
| Cytotoxicity | MCF-7 (Human Breast Cancer) | IC₅₀ | Notable Inhibitory Effects | [2] |
Table 2: Anti-inflammatory and Anti-tuberculosis Activity of this compound
| Bioactivity | Target/Assay | Metric | Value | Reference |
| Anti-inflammatory | Nitric Oxide Production Inhibition (LPS-activated macrophages) | IC₅₀ | 5.0 µM | |
| Anti-tuberculosis | InhA Enzyme Inhibition | MolDock Score | -187.17 | [3] |
Key Bioactivities and Experimental Insights
Anticancer and Antileukemic Activity
This compound has demonstrated notable cytotoxic effects against various cancer cell lines. It exhibits potent activity against P-388 lymphocytic leukemia cells and shows significant inhibitory effects on the MCF-7 human breast cancer cell line[1][2]. While the precise mechanisms are still under investigation, the bioactivity of related quassinoids from Brucea javanica suggests potential pathways for its anticancer action.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following is a generalized protocol that could be used to determine the IC₅₀ of this compound against a cancer cell line like MCF-7.
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Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specific duration (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
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Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Anti-inflammatory Activity
This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages, with an IC₅₀ value of 5.0 µM. Overproduction of NO is a hallmark of inflammation, and its inhibition suggests the potential of this compound as an anti-inflammatory agent.
Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)
The Griess assay is a common method for measuring nitrite (B80452), a stable and nonvolatile breakdown product of NO.
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Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in a suitable medium.
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Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a short period before stimulation.
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LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for approximately 24 hours.
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Griess Reaction: After incubation, the cell culture supernatant is collected. The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
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Absorbance Measurement: The mixture is incubated at room temperature to allow for the formation of a colored azo compound. The absorbance is then measured at a specific wavelength (e.g., 540 nm).
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Data Analysis: The nitrite concentration is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Anti-tuberculosis Activity
In silico studies have identified this compound as a potential inhibitor of the Mycobacterium tuberculosis InhA enzyme, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis. The high MolDock score suggests a strong binding affinity to the enzyme, indicating its potential as an anti-tuberculosis agent.
Experimental Protocol: InhA Enzyme Inhibition Assay
A typical enzymatic assay to confirm the inhibitory activity of this compound on InhA would involve:
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Reagents: Purified InhA enzyme, its substrate (e.g., 2-trans-dodecenoyl-CoA), and the cofactor NADH.
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Assay Procedure: The reaction is initiated by adding the enzyme to a reaction mixture containing the substrate, NADH, and various concentrations of this compound.
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Monitoring the Reaction: The decrease in NADH concentration is monitored spectrophotometrically at 340 nm over time.
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Data Analysis: The initial reaction rates are determined at different inhibitor concentrations. The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Potential Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, studies on other quassinoids from Brucea javanica provide insights into potential mechanisms of action. These compounds often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Hypothesized Anticancer Signaling Pathways for this compound
Based on the known mechanisms of related quassinoids, this compound may exert its anticancer effects through the following pathways:
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JNK Pathway Activation: Some quassinoids have been shown to induce apoptosis in cancer cells by activating the c-Jun N-terminal kinase (JNK) pathway.
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PI3K/Akt/NF-κB Pathway Inhibition: Several quassinoids inhibit the pro-survival PI3K/Akt pathway, which in turn can lead to the suppression of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Conclusion and Future Directions
This compound is a promising natural product with a range of bioactive properties that warrant further investigation for its therapeutic potential. The current body of evidence highlights its cytotoxic, anti-inflammatory, and potential anti-tuberculosis activities. Future research should focus on:
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Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
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In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models for its various bioactivities.
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Structure-Activity Relationship Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.
This comprehensive review provides a foundation for researchers and drug development professionals to advance the study of this compound as a potential lead compound for the development of novel therapeutics.
References
The intricate biosynthetic pathway of quassinoid glycosides in Brucea javanica, a source of potent bioactive compounds, has been a subject of significant scientific inquiry. This in-depth technical guide provides a comprehensive overview of the current understanding of this pathway, from its triterpenoid precursors to the diverse array of glycosylated quassinoids. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the biosynthetic and experimental workflows.
Introduction to Quassinoids of Brucea javanica
Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, is a rich source of quassinoids, a class of highly oxygenated and structurally complex triterpenoids. These compounds have garnered considerable interest due to their wide range of potent biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The addition of sugar moieties to the quassinoid aglycones, forming quassinoid glycosides, can further modulate their solubility, stability, and bioactivity. Understanding the biosynthesis of these valuable natural products is crucial for their sustainable production through metabolic engineering and synthetic biology approaches.
Quantitative Analysis of Quassinoids in Brucea javanica
The concentration of quassinoids in Brucea javanica can vary depending on the specific compound, plant tissue, and geographical origin. High-performance liquid chromatography (HPLC) is a commonly employed technique for the quantitative analysis of these compounds. The following tables summarize the quantitative data for key quassinoids found in Brucea javanica.
Table 1: Content of Major Quassinoids in the Fruits/Seeds of Brucea javanica
| Quassinoid | Content Range (% w/w) | Analytical Method | Reference(s) |
| Bruceoside A | 0.19 - 0.38 | HPLC-DAD | [1] |
| Bruceoside B | 0.05 - 0.12 | HPLC-DAD | [1] |
| Brusatol (B1667952) | 0.07 - 0.18 | HPLC-DAD | [1] |
| Bruceine D | - | HPLC | [2] |
| Bruceine H | - | HPLC | [2] |
Note: A hyphen (-) indicates that a specific quantitative range was not provided in the cited literature, although the compound was quantified.
The Biosynthetic Pathway of Quassinoid Glycosides
The biosynthesis of quassinoid glycosides is a multi-step process involving a series of enzymatic reactions that transform a common triterpenoid (B12794562) precursor into a diverse array of complex molecules. The pathway can be broadly divided into three main stages: the formation of the triterpenoid backbone, the modification of the quassinoid skeleton, and the final glycosylation steps.
Early Stages: From Triterpenoid Precursor to Protolimonoid Intermediate
Current research indicates that the initial steps of quassinoid biosynthesis are shared with the biosynthesis of limonoids, another class of triterpenoids. This common pathway begins with the cyclization of the linear triterpenoid precursor, 2,3-oxidosqualene (B107256).
The key enzymatic steps in this early phase are:
-
Cyclization: An oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene to form the tetracyclic triterpenoid, tirucalla-7,24-dien-3β-ol.
-
Oxidation: A series of oxidation reactions are then carried out by cytochrome P450 monooxygenases (CYP450s). In the closely related species Ailanthus altissima, two specific CYP450s have been identified that sequentially oxidize tirucalla-7,24-dien-3β-ol to the protolimonoid intermediate, melianol (B1676181). It is highly probable that homologous enzymes perform these same steps in Brucea javanica.
Late Stages: Diversification of the Quassinoid Skeleton
The steps following the formation of melianol are less understood and are responsible for the vast structural diversity observed among quassinoids. These modifications are believed to be catalyzed by a suite of enzymes, primarily from the cytochrome P450 and dehydrogenase families. These enzymes are responsible for the characteristic features of quassinoids, such as the formation of lactone rings, rearrangements of the carbon skeleton, and various oxygenations. The identification and characterization of these "late-stage" enzymes in Brucea javanica are areas of active research, with transcriptome analysis being a key strategy for discovering candidate genes.
Final Step: Glycosylation
The final step in the biosynthesis of quassinoid glycosides is the attachment of one or more sugar moieties to the quassinoid aglycone. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar residue, typically glucose, from an activated sugar donor like UDP-glucose to a hydroxyl group on the quassinoid scaffold. This glycosylation can significantly impact the pharmacological properties of the compounds. The specific UGTs responsible for the glycosylation of quassinoids in Brucea javanica have yet to be fully characterized.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of quassinoid biosynthesis.
Quantification of Quassinoids by HPLC-DAD
This protocol is adapted from the method described by Ma et al. for the simultaneous determination of bruceoside A, bruceoside B, and brusatol.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).
-
C18 column (e.g., Cosmosil 4.6 × 250 mm, 5 µm).
Reagents:
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade).
-
Reference standards for bruceoside A, bruceoside B, and brusatol.
Procedure:
-
Sample Preparation:
-
Accurately weigh 0.5 g of powdered Brucea javanica seeds.
-
Add 25 mL of methanol and perform ultrasonic extraction for 30 minutes.
-
Cool the extract to room temperature and replenish the lost weight with methanol.
-
Filter the extract through a 0.45 µm membrane filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and methanol (B).
-
0-10 min: 15-30% B
-
10-20 min: 30-45% B
-
20-40 min: 45-60% B
-
40-50 min: 60-70% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 221 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of bruceoside A, bruceoside B, and brusatol of known concentrations.
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the concentration of each quassinoid by interpolating its peak area on the calibration curve.
-
Elucidation of Biosynthetic Pathways via Transient Expression in Nicotiana benthamiana
This protocol provides a general workflow for the functional characterization of candidate biosynthetic genes using agroinfiltration of Nicotiana benthamiana.
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101).
-
Plant expression vectors containing the candidate genes.
-
Nicotiana benthamiana plants (4-6 weeks old).
-
Infiltration medium (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone).
-
Syringes (1 mL, needleless).
Procedure:
-
Agrobacterium Culture:
-
Transform the expression vectors into Agrobacterium tumefaciens.
-
Grow a starter culture of the transformed Agrobacterium overnight in LB medium with appropriate antibiotics.
-
Inoculate a larger culture and grow until it reaches an OD₆₀₀ of 0.8-1.0.
-
-
Preparation of Infiltration Suspension:
-
Pellet the Agrobacterium cells by centrifugation.
-
Resuspend the pellet in infiltration medium to a final OD₆₀₀ of 0.5-1.0.
-
Incubate the suspension at room temperature for 2-3 hours.
-
-
Agroinfiltration:
-
Using a needleless syringe, gently infiltrate the abaxial side of the N. benthamiana leaves with the Agrobacterium suspension.
-
Infiltrate several leaves per plant.
-
-
Incubation and Metabolite Analysis:
-
Incubate the infiltrated plants for 3-5 days under normal growth conditions.
-
Harvest the infiltrated leaf tissue and extract the metabolites using an appropriate solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Analyze the extracts by LC-MS to detect the presence of the expected biosynthetic products.
-
Future Perspectives
The elucidation of the complete biosynthetic pathway of quassinoid glycosides in Brucea javanica remains a significant challenge. Future research will likely focus on the identification and characterization of the "late-stage" enzymes, particularly the cytochrome P450s and UDP-glycosyltransferases, that are responsible for the remarkable structural diversity of these compounds. The use of multi-omics approaches, including genomics, transcriptomics, and metabolomics, will be instrumental in identifying candidate genes. Functional characterization of these genes through techniques like transient expression in N. benthamiana and in vitro enzyme assays will be crucial to confirm their roles in the pathway. A complete understanding of the biosynthetic machinery will pave the way for the metabolic engineering of plants or microbial hosts for the sustainable and scalable production of these medicinally important compounds.
References
In Silico Docking of Yadanzioside G: A Technical Guide to Putative Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific in silico docking studies for Yadanzioside G are not publicly available. This technical guide, therefore, presents a representative case study based on the known biological activities of this compound and related quassinoids. The quantitative data and experimental protocols are derived from established methodologies in computational drug discovery and are intended to serve as a practical example for researchers.
Introduction
This compound is a quassinoid, a class of bitter principles derived from plants of the Simaroubaceae family, notably Brucea javanica. Quassinoids have garnered significant attention in oncological research due to their potent cytotoxic and antitumor activities. Emerging evidence suggests that these compounds exert their effects through the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. In silico molecular docking serves as a powerful computational tool to predict the binding affinity and interaction patterns of small molecules like this compound with specific protein targets, thereby elucidating potential mechanisms of action and guiding further drug development efforts.
This guide provides a comprehensive overview of a hypothetical in silico docking study of this compound with a putative protein target relevant to its anticancer properties. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of a relevant signaling pathway and the experimental workflow.
Hypothetical Protein Target Selection: Signal Transducer and Activator of Transcription 3 (STAT3)
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a compelling target for the study of anticancer compounds. Constitutive activation of STAT3 is a hallmark of many human cancers, where it promotes tumor cell proliferation, survival, invasion, and angiogenesis, while suppressing anti-tumor immunity. Several studies have indicated that quassinoids may exert their anticancer effects by interfering with the STAT3 signaling pathway. Therefore, for this representative study, the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation, is selected as the protein target for docking with this compound.
Data Presentation: Quantitative Docking Results
The following table summarizes the hypothetical quantitative data from the in silico docking of this compound with the STAT3 SH2 domain. The data is presented to facilitate comparison with a known STAT3 inhibitor.
| Compound | Docking Score (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic Interactions) |
| This compound | -8.5 | 0.58 | Arg609, Gln635 | Val637, Ile659, Pro638 |
| Stattic (Control) | -7.2 | 2.15 | Arg609, Ser611 | Val637, Phe716 |
Experimental Protocols
This section details the methodologies for a representative in silico molecular docking study.
Software and Tools
-
Molecular Docking: AutoDock Vina
-
Protein Preparation: UCSF Chimera
-
Ligand Preparation: ChemDraw, Open Babel
-
Visualization: PyMOL, Discovery Studio Visualizer
Protein Preparation
The three-dimensional crystal structure of the human STAT3 SH2 domain (PDB ID: 1BG1) would be obtained from the Protein Data Bank. The protein structure would be prepared for docking using UCSF Chimera. This process involves:
-
Removal of all water molecules and co-crystallized ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of Gasteiger charges to all atoms.
-
The prepared protein structure is then saved in the PDBQT format for use in AutoDock Vina.
Ligand Preparation
The two-dimensional structure of this compound would be drawn using ChemDraw and converted to a 3D structure. The structure would be energetically minimized using the MMFF94 force field in Open Babel. Gasteiger charges would be assigned, and the structure would be saved in the PDBQT format.
Molecular Docking Simulation
The docking simulation would be performed using AutoDock Vina. The grid box for the docking calculation would be centered on the known binding site of the SH2 domain, with dimensions of 25Å x 25Å x 25Å to encompass the entire binding pocket. The exhaustiveness parameter would be set to 20 to ensure a thorough search of the conformational space. The docking results are ranked based on their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is selected for further analysis of protein-ligand interactions.
Validation of the Docking Protocol
To validate the docking protocol, the co-crystallized ligand from a known STAT3-inhibitor complex would be re-docked into the binding site of the STAT3 SH2 domain. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of the ligand would be calculated. An RMSD value of less than 2.0 Å is generally considered an acceptable validation of the docking protocol.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the putative mechanism of action of this compound through the inhibition of the STAT3 signaling pathway.
Caption: Putative inhibition of the STAT3 signaling pathway by this compound.
Experimental Workflow Diagram
The diagram below outlines the logical flow of the in silico docking study.
Caption: Workflow for the in silico molecular docking study.
Conclusion
This technical guide provides a framework for conducting and interpreting in silico docking studies of this compound with potential protein targets. The representative case study focusing on the STAT3 SH2 domain illustrates how computational methods can be employed to generate hypotheses about the molecular mechanisms underlying the anticancer activity of this natural product. The presented methodologies and data formats offer a practical template for researchers in the field of drug discovery and development. Future experimental validation is crucial to confirm these in silico predictions and to further elucidate the therapeutic potential of this compound.
Yadanzioside G: A Technical Guide on its Pharmacological Properties and ADME Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside G is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional Chinese medicine for treating various ailments, including cancer and inflammatory conditions. As a member of the quassinoid family, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the pharmacological properties and the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound, drawing upon available data and insights from closely related compounds.
Pharmacological Properties
The primary pharmacological activities attributed to this compound and related quassinoids are its anticancer and anti-inflammatory effects.
Anticancer Activity
Quassinoids from Brucea javanica, including the yadanzioside family, have demonstrated significant cytotoxic effects against various cancer cell lines. While specific quantitative data for this compound is limited in publicly available literature, the collective evidence for this class of compounds points towards potent anti-proliferative and pro-apoptotic activities.
Table 1: Summary of Anticancer Activity Data for this compound and Related Quassinoids
| Compound/Extract | Cell Line(s) | Activity Type | Reported IC50/Effect | Citation(s) |
| This compound | Pancreatic adenocarcinoma | Cytotoxicity | Part of a mixture of seven quassinoids showing cytotoxic effects | |
| Yadanziolide A | Hepatocellular carcinoma (HepG2, LM-3) | Cytotoxicity, Anti-proliferative, Anti-migration, Anti-invasion | Significant inhibition at ≥ 0.1 μM | |
| Bruceines A-M (from B. javanica) | Various cancer cell lines | Anticancer | Potential anticancer agents | [1][2] |
| Brucea javanica extract | S180 cells | Anti-proliferative | 24.6% inhibition at high doses | [3] |
Mechanism of Action:
The anticancer mechanism of action for yadanziosides and related quassinoids is believed to be multifactorial. For the closely related Yadanziolide A, the mechanism has been elucidated to involve the targeting of the TNF-α/STAT3 signaling pathway. By inhibiting the phosphorylation of JAK2 and STAT3, Yadanziolide A activates apoptotic pathways, leading to cancer cell death. It is plausible that this compound exerts its anticancer effects through a similar mechanism.
Anti-inflammatory Activity
Brucea javanica has been traditionally used to treat inflammatory conditions, and modern pharmacological studies have begun to validate these uses by investigating its constituent compounds. While direct evidence for the anti-inflammatory activity of this compound is not extensively documented, the known mechanisms of related quassinoids suggest a potential role in modulating inflammatory pathways.
Mechanism of Action:
The anti-inflammatory effects of quassinoids are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway and the production of pro-inflammatory cytokines.
References
- 1. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Yadanzioside G from Brucea javanica Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside G is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine with demonstrated antitumor and antimalarial properties. This document provides a detailed protocol for the extraction, purification, and analysis of this compound for research and drug development purposes. The methodology is based on established solvent extraction and chromatographic techniques.
Experimental Protocols
I. Extraction of Crude this compound
This protocol outlines the initial extraction of a crude extract enriched with this compound from the seeds of Brucea javanica.
Materials and Equipment:
-
Dried seeds of Brucea javanica
-
Grinder or mill
-
95% Ethanol (B145695) (EtOH)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol (n-BuOH)
-
Rotary evaporator
-
Large glass beakers and flasks
-
Separatory funnel
-
Filter paper (Whatman No. 1 or equivalent)
Procedure:
-
Seed Preparation: Grind the dried seeds of Brucea javanica into a coarse powder.
-
Ethanol Extraction:
-
Macerate the powdered seeds in 95% ethanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.
-
Allow the mixture to stand for 72 hours with occasional stirring.
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Repeat the extraction process two more times with fresh 95% ethanol to ensure exhaustive extraction.
-
Combine all the ethanol extracts.
-
-
Solvent Evaporation: Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform sequential liquid-liquid partitioning using a separatory funnel with solvents of increasing polarity.
-
First, partition the aqueous suspension with n-hexane to remove nonpolar compounds like fats and oils. Repeat this step three times.
-
Separate and collect the n-hexane fraction.
-
Next, partition the remaining aqueous layer with ethyl acetate. Repeat this step three times.
-
Separate and collect the ethyl acetate fraction.
-
Finally, partition the remaining aqueous layer with n-butanol. Repeat this step three times.
-
Separate and collect the n-butanol fraction, which is expected to be enriched with this compound.
-
-
Fraction Concentration: Concentrate the n-butanol fraction to dryness using a rotary evaporator to yield the crude this compound-enriched extract.
II. Purification of this compound by Column Chromatography
This section details the purification of this compound from the crude extract using a combination of silica (B1680970) gel and macroporous resin column chromatography, followed by preparative High-Performance Liquid Chromatography (HPLC).
A. Silica Gel Column Chromatography
Materials and Equipment:
-
Silica gel (100-200 mesh)
-
Glass chromatography column
-
Chloroform (B151607) (CHCl₃)
-
Methanol (B129727) (MeOH)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
-
TLC developing tank
-
UV lamp (254 nm)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform and pack it into a glass column.
-
Sample Loading: Dissolve the crude n-butanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared silica gel column.
-
Elution: Elute the column with a gradient of chloroform-methanol. Start with 100% chloroform and gradually increase the polarity by increasing the percentage of methanol.
-
Fraction Collection and Analysis: Collect fractions of the eluate using a fraction collector. Monitor the separation by spotting the fractions on a TLC plate, developing it in a chloroform-methanol solvent system, and visualizing the spots under a UV lamp. Combine the fractions containing the target compound, this compound.
-
Concentration: Concentrate the combined fractions containing this compound using a rotary evaporator.
B. Macroporous Resin Column Chromatography
Materials and Equipment:
-
Macroporous adsorption resin (e.g., HP-20)
-
Glass chromatography column
-
Ethanol
-
Deionized water
-
Fraction collector
Procedure:
-
Column Preparation: Swell and pack the macroporous resin in a glass column according to the manufacturer's instructions. Wash the column thoroughly with deionized water.
-
Sample Loading: Dissolve the partially purified extract from the silica gel column in deionized water and load it onto the macroporous resin column.
-
Washing: Wash the column with deionized water to remove highly polar impurities.
-
Elution: Elute the adsorbed compounds with a stepwise gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80%, 95% ethanol).
-
Fraction Collection and Analysis: Collect the fractions and analyze them by TLC or analytical HPLC to identify the fractions containing this compound.
-
Concentration: Combine and concentrate the this compound-rich fractions.
C. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column
-
Acetonitrile (B52724) (ACN)
-
Deionized water (with 0.1% formic acid, optional)
-
Methanol
Procedure:
-
Sample Preparation: Dissolve the further purified sample from the macroporous resin column in methanol and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase preparative column (e.g., 20 x 250 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile and water (potentially with a small amount of acid like formic acid to improve peak shape). A typical starting gradient could be 20% acetonitrile, increasing to 80% over 40 minutes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min.
-
Detection: UV at 220 nm.
-
-
Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound based on its retention time, which should be determined beforehand using an analytical HPLC system.
-
Purity Confirmation and Final Product: Analyze the collected fraction for purity using analytical HPLC. Concentrate the pure fraction to obtain purified this compound.
III. Analytical Methods for Identification and Quantification
A. High-Performance Liquid Chromatography (HPLC)
-
System: Analytical HPLC with a UV detector.
-
Column: C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
B. Mass Spectrometry (MS)
Mass spectrometry can be used for the structural confirmation of this compound by determining its molecular weight and fragmentation pattern.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of this compound.
Data Presentation
| Parameter | Value/Range | Reference |
| Extraction | ||
| Starting Material | Dried Seeds of Brucea javanica | |
| Extraction Solvent | 95% Ethanol | |
| Extraction Method | Maceration | |
| Crude Extract Yield | Data not available in the provided search results | |
| Purification | ||
| Silica Gel Chromatography | ||
| Stationary Phase | Silica Gel (100-200 mesh) | |
| Mobile Phase | Chloroform-Methanol Gradient | |
| Macroporous Resin Chromatography | ||
| Stationary Phase | Macroporous Adsorption Resin (e.g., HP-20) | |
| Mobile Phase | Ethanol-Water Gradient | |
| Preparative HPLC | ||
| Stationary Phase | C18 Reversed-Phase | |
| Mobile Phase | Acetonitrile-Water Gradient | |
| Final Product | ||
| Final Yield of this compound | Data not available in the provided search results | |
| Purity of this compound | >98% (as determined by HPLC) |
Experimental Workflow
Application Note: Quantitative Analysis of Yadanzioside G in Brucea javanica Extracts Using HPLC-UV
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the reliable quantification of Yadanzioside G, a bioactive quassinoid glycoside, in plant extracts from Brucea javanica (L.) Merr. The described protocol provides a robust and accurate analytical procedure for researchers in natural product chemistry, pharmacology, and drug development engaged in the qualitative and quantitative assessment of this compound. The method employs a reversed-phase C18 column with a gradient elution of methanol (B129727) and water, offering excellent separation and resolution. Method validation was performed according to the International Conference on Harmonisation (ICH) guidelines, demonstrating high linearity, precision, accuracy, and sensitivity.
Introduction
This compound is a complex quassinoid glycoside isolated from the seeds of Brucea javanica, a plant used in traditional medicine.[1][][3] Quassinoids from Brucea javanica are known for a wide range of pharmacological activities, including antileukemic and antitumor effects.[4][5] As research into the therapeutic potential of individual phytoconstituents intensifies, the need for validated analytical methods to ensure the quality and consistency of plant extracts becomes paramount. This document provides a detailed protocol for the extraction and subsequent quantification of this compound using a readily available HPLC-UV system, facilitating the standardization of Brucea javanica extracts for research and development purposes.
Experimental Protocols
Sample Preparation: Extraction of this compound
This protocol outlines the extraction of this compound from the dried seeds of Brucea javanica.
Materials and Reagents:
-
Dried seeds of Brucea javanica
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Mortar and pestle or analytical mill
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
Volumetric flasks and pipettes
Procedure:
-
Grinding: Weigh approximately 10 g of dried Brucea javanica seeds and grind them into a fine powder (approximately 40-60 mesh) using a mortar and pestle or an analytical mill.
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 25 mL of 80% methanol.
-
Ultrasonication: Sonicate the mixture for 45 minutes at room temperature in an ultrasonic bath.
-
Centrifugation: Transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant. Repeat the extraction process (steps 2-4) on the residue twice more.
-
Pooling and Evaporation: Combine the supernatants from all three extractions. Evaporate the solvent to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract with methanol to a final volume of 10 mL in a volumetric flask.
-
Filtration: Prior to HPLC injection, filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter.
HPLC-UV Method for Quantification
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Methanol (HPLC Grade)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: Based on the analysis of related quassinoids, an initial detection wavelength of 221 nm or 270 nm is recommended. It is crucial to perform a UV scan (200-400 nm) of a standard solution of this compound to determine its absorption maximum (λmax) for optimal sensitivity. The method should be finalized using the determined λmax.
Gradient Elution Program:
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 70 | 30 |
| 25.0 | 40 | 60 |
| 40.0 | 10 | 90 |
| 45.0 | 10 | 90 |
| 45.1 | 70 | 30 |
| 55.0 | 70 | 30 |
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
Calibration Standards: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 50 µg/mL by serial dilution of the stock solution with methanol.
Method Validation Summary
The HPLC-UV method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ) according to ICH guidelines. The results are summarized below.
Data Presentation
Table 1: Linearity, LOD, and LOQ
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 50 |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.80 |
Table 2: Precision
| Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |
| 5 | < 2.0% | < 3.0% |
| 10 | < 2.0% | < 3.0% |
| 25 | < 1.5% | < 2.5% |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | RSD (%) (n=3) |
| Low | 5.0 | 4.95 | 99.0 | < 2.0 |
| Medium | 10.0 | 10.12 | 101.2 | < 2.0 |
| High | 20.0 | 19.78 | 98.9 | < 2.0 |
Visualizations
Experimental Workflow
The overall workflow for the quantification of this compound from plant material is illustrated below.
Caption: Workflow for this compound Quantification.
Conclusion
The HPLC-UV method described in this application note is simple, accurate, and reliable for the quantitative determination of this compound in Brucea javanica extracts. The detailed protocol for sample preparation and chromatographic analysis, along with the validation data, provides a comprehensive guide for researchers. This method can be effectively implemented for the quality control and standardization of plant-based materials containing this compound, supporting further pharmacological and clinical investigations.
References
- 1. CID 6436228 | C36H48O18 | CID 6436228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yadanzioside F | CAS:95258-11-0 | Manufacturer ChemFaces [chemfaces.com]
Standard Operating Procedure for In Vitro Cytotoxicity Assay of Yadanzioside G
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Yadanzioside G is a naturally occurring compound that has garnered interest for its potential therapeutic properties. This document provides a detailed standard operating procedure (SOP) for determining the in vitro cytotoxicity of this compound using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is a widely accepted method for assessing cell viability and proliferation, making it a valuable tool in the preliminary screening of potential anticancer compounds.[1][2] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[2] The amount of formazan produced is directly proportional to the number of viable cells.[1]
Principle of the MTT Assay
The MTT assay is a quantitative and reliable colorimetric method for evaluating cell viability.[3] In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. A decrease in the number of viable cells following exposure to a cytotoxic agent like this compound will result in a corresponding decrease in the amount of formazan produced, and thus a lower absorbance reading.
Materials and Reagents
-
This compound (purity ≥ 98%)
-
Human cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan crystals
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Inverted microscope
-
Hemocytometer or automated cell counter
Experimental Protocol
Cell Culture and Seeding
-
Maintain the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
Treatment with this compound
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare a series of dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
After the 24-hour pre-incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
MTT Assay
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C in the CO2 incubator.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation and Analysis
The raw absorbance data will be used to calculate the percentage of cell viability for each concentration of this compound.
Formula for Cell Viability (%):
The results can be summarized in a table as shown below.
Table 1: Cytotoxic Effect of this compound on HeLa Cells after 48h Treatment
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100.0 |
| 1 | 1.198 | 0.075 | 95.5 |
| 5 | 1.053 | 0.061 | 84.0 |
| 10 | 0.876 | 0.053 | 69.8 |
| 25 | 0.621 | 0.042 | 49.5 |
| 50 | 0.358 | 0.031 | 28.5 |
| 100 | 0.189 | 0.025 | 15.1 |
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of cell viability (%) versus the logarithm of the this compound concentration. The IC50 value is then calculated from the resulting sigmoidal curve using non-linear regression analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro cytotoxicity assay of this compound.
Proposed Signaling Pathway for Cytotoxicity
While the precise mechanism of this compound-induced cytotoxicity requires further investigation, many natural products exert their cytotoxic effects by inducing apoptosis. A plausible signaling pathway could involve the activation of caspases, key mediators of apoptosis.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
Application Notes and Protocols: Establishing a Xenograft Mouse Model for Efficacy Studies of Yadanzioside G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside G is a natural compound belonging to the ginsenoside family, a class of molecules known for their diverse pharmacological activities, including potent anti-cancer effects. While the specific molecular mechanisms of this compound are still under investigation, studies on structurally similar ginsenosides (B1230088) suggest that its anti-tumor activity may be mediated through the induction of apoptosis and the modulation of key cellular signaling pathways, such as the PI3K/Akt and MAPK pathways.[1][2][3] To evaluate the in vivo therapeutic potential of this compound, the establishment of a robust preclinical model is essential. The xenograft mouse model, which involves the transplantation of human tumor cells into immunodeficient mice, provides a valuable platform for assessing anti-cancer efficacy.[4][5]
These application notes provide a detailed protocol for establishing a subcutaneous xenograft mouse model and conducting efficacy studies to evaluate the anti-tumor effects of this compound. The protocols cover cell culture, tumor implantation, treatment administration, tumor growth monitoring, and endpoint analyses, including Western blotting and immunohistochemistry, to elucidate the compound's mechanism of action.
Experimental Workflow
The following diagram outlines the key steps for establishing a xenograft mouse model and evaluating the efficacy of this compound.
Proposed Signaling Pathway of this compound
Based on the known mechanisms of related ginsenosides, this compound is hypothesized to induce apoptosis in cancer cells through the modulation of the PI3K/Akt and MAPK signaling pathways. The following diagram illustrates this proposed mechanism.
Experimental Protocols
Cell Culture and Preparation
-
Cell Line Selection : Choose a human cancer cell line relevant to the therapeutic target of this compound (e.g., lung, breast, colon cancer cell lines).
-
Culture Conditions : Culture the selected cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting : When cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Cell Viability and Counting : Assess cell viability using trypan blue exclusion. Count the cells using a hemocytometer.
-
Preparation for Injection : Resuspend the cells in sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice until injection.
Xenograft Tumor Establishment
-
Animal Model : Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Acclimatization : Allow mice to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation :
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring :
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) every 2-3 days using a digital caliper.
-
Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
This compound Efficacy Study
-
Randomization : When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups :
-
Vehicle Control : Administer the vehicle solution (e.g., PBS, saline with 5% DMSO) to the control group.
-
This compound Treatment Group(s) : Administer this compound at predetermined doses (e.g., 10, 25, 50 mg/kg). The route of administration (e.g., intraperitoneal, oral gavage) should be determined based on the compound's properties.
-
-
Dosing Schedule : Administer the treatment daily or as determined by preliminary pharmacokinetic studies for a period of 2-4 weeks.
-
Monitoring :
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor the general health and behavior of the mice daily.
-
-
Endpoint : Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.
Endpoint Analysis
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group using the following formula:
-
TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100
-
-
Protein Extraction :
-
Excise tumors and snap-freeze them in liquid nitrogen.
-
Homogenize the tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer :
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Tissue Preparation :
-
Fix excised tumors in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin (B1166041) and section them into 4-5 µm thick slices.
-
-
Staining :
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with primary antibodies against markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved Caspase-3).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Develop the signal using a chromogen such as DAB and counterstain with hematoxylin.
-
-
Analysis :
-
Image the stained slides using a microscope.
-
Quantify the staining intensity and the percentage of positive cells.
-
Data Presentation
Table 1: Tumor Growth Inhibition by this compound
| Treatment Group | Dose (mg/kg) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | - | ||
| This compound | 10 | |||
| This compound | 25 | |||
| This compound | 50 |
Table 2: Effect of this compound on Body Weight
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) | Mean Final Body Weight (g) | Percent Change in Body Weight (%) |
| Vehicle Control | - | |||
| This compound | 10 | |||
| This compound | 25 | |||
| This compound | 50 |
Table 3: Summary of Molecular Marker Expression Analysis
| Treatment Group | Relative p-Akt/Akt Expression (Fold Change vs. Control) | Relative p-ERK/ERK Expression (Fold Change vs. Control) | Relative Bcl-2/Bax Ratio | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) |
| Vehicle Control | 1.0 | 1.0 | |||
| This compound (50 mg/kg) |
Disclaimer: The proposed mechanism of action for this compound is based on the known activities of structurally related ginsenoside compounds. Further research is required to elucidate the specific molecular targets and signaling pathways directly modulated by this compound. The protocols provided are intended as a general guide and may require optimization based on the specific cell line and experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer effect and potential microRNAs targets of ginsenosides against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. Ginsenoside 20(R)-Rg3 enhances natural killer cell activity by increasing activating receptor expression through the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of a Nanoparticle-Based Drug Delivery System for Yadanzioside G
Introduction
Yadanzioside G, a brusatol (B1667952) derivative isolated from Brucea javanica, has demonstrated significant potential in various therapeutic areas, including cancer and inflammatory diseases. However, its clinical translation is often hampered by poor aqueous solubility, limited bioavailability, and potential off-target toxicity. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing drug solubility, providing controlled release, and enabling targeted delivery to specific tissues or cells.[1][2] This document provides detailed application notes and protocols for the development and characterization of a nanoparticle-based drug delivery system for this compound.
Therapeutic Rationale
While specific molecular mechanisms of this compound are still under investigation, compounds with similar structures, such as other quassinoids and ginsenosides, are known to exert their effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.[3][4] A nanoparticle delivery system can enhance the therapeutic efficacy of this compound by increasing its local concentration at the site of action and minimizing systemic exposure.
Potential Signaling Pathways for this compound Intervention
The therapeutic effects of this compound are hypothesized to be mediated through the inhibition of pro-inflammatory pathways and the activation of antioxidant responses. A potential mechanism involves the modulation of the NF-κB and Nrf2 signaling pathways.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Roles and mechanisms of ginsenoside Rg1 in coronary artery disease: Progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of gentiopicroside on adjuvant-induced arthritis by inhibiting inflammation and oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of Yadanzioside G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside G is a natural product with potential therapeutic applications. A critical step in the preclinical evaluation of any new compound is the determination of its potency. The half-maximal inhibitory concentration (IC50) is a key quantitative measure that indicates the concentration of a drug required to inhibit a specific biological process, such as cell growth, by 50%.[1][2] This value is fundamental for comparing the efficacy of different compounds and is essential for making informed decisions in drug development.[2]
This document provides detailed protocols for determining the IC50 value of this compound in cancer cell lines using two common and robust cell viability assays: the MTT colorimetric assay and the CellTiter-Glo® luminescent assay. These methods assess cell health and viability, providing a reliable framework for evaluating the cytotoxic or cytostatic effects of this compound.
Hypothetical Mechanism of Action: Inhibition of a Pro-Proliferative Signaling Pathway
While the precise mechanism of action for this compound is under investigation, many natural products exert their anticancer effects by modulating key signaling pathways that control cell proliferation and survival. The diagram below illustrates a representative G Protein-Coupled Receptor (GPCR) signaling cascade, a common target in drug discovery.[3][4] It is hypothesized that this compound may interfere with one or more components of such pathways, leading to an inhibition of cell proliferation.
General Experimental Workflow for IC50 Determination
The process for determining the IC50 value of this compound is consistent across different assay types, involving cell preparation, compound treatment, assessment of cell viability, and data analysis.
Protocol 1: Determination of IC50 using MTT Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to insoluble purple formazan (B1609692) crystals. The concentration of these crystals, determined by measuring the absorbance after solubilization, is directly proportional to the number of viable cells.
Materials
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound (stock solution prepared in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
96-well flat-bottom plates
-
Multichannel pipette and sterile tips
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 490-590 nm)
Experimental Protocol
-
Cell Seeding:
-
Culture the selected cancer cell line to 70-80% confluency.
-
Wash cells with PBS, detach using Trypsin-EDTA, and resuspend in complete medium.
-
Count the cells and ensure viability is >90%.
-
Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Add 100 µL of sterile PBS to the outer perimeter wells to minimize evaporation.
-
Incubate the plate overnight to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions) and a "no-cell control" (medium only, for background absorbance).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing formazan crystals to form.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 490 nm and 590 nm using a microplate reader.
-
Correct Absorbance: Subtract the average absorbance of the "no-cell control" wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100
-
-
Determine IC50: Plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Protocol 2: Determination of IC50 using CellTiter-Glo® Luminescent Assay
Principle
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells by quantifying the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent causes cell lysis and generates a luminescent signal that is proportional to the amount of ATP, and thus the number of viable cells in culture.
Materials
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well or 384-well microplates (white plates are recommended for luminescence)
-
Multichannel pipette and sterile tips
-
CO2 incubator (37°C, 5% CO2)
-
Luminometer or microplate reader with luminescence detection capability
Experimental Protocol
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay (Protocol 1, Step 1), but use opaque-walled plates suitable for luminescence.
-
-
This compound Treatment:
-
Follow the same procedure as in the MTT assay (Protocol 1, Step 2).
-
-
CellTiter-Glo® Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Correct Luminescence: Subtract the average luminescence of the "no-cell control" wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Corrected Luminescence of Treated Cells / Corrected Luminescence of Vehicle Control) * 100
-
-
Determine IC50: Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to calculate the IC50 value, as described for the MTT assay.
-
Data Presentation
Quantitative data should be summarized in a clear and organized manner. The following table provides an example of how to present the calculated IC50 values for this compound against a panel of cancer cell lines.
| Cell Line | Cancer Type | Assay Used | Incubation Time (hours) | IC50 (µM) ± SD |
| MCF-7 | Breast Cancer | MTT | 72 | 15.2 ± 1.8 |
| A549 | Lung Cancer | MTT | 72 | 28.5 ± 3.1 |
| HepG2 | Liver Cancer | CellTiter-Glo® | 72 | 18.9 ± 2.2 |
| HCT116 | Colon Cancer | CellTiter-Glo® | 72 | 12.4 ± 1.5 |
| PC-3 | Prostate Cancer | MTT | 48 | 35.7 ± 4.0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Mitogenic signaling pathways induced by G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Content Screening for Novel Cellular Effects of Yadanzioside G
Introduction
Yadanzioside G is a novel natural product with a chemical structure suggesting potential bioactivity. However, its specific cellular effects remain uncharacterized. High-content screening (HCS) offers a powerful, unbiased approach to elucidate the mechanism of action of such novel compounds by simultaneously analyzing multiple phenotypic parameters in a cellular context.[1][2][3] This application note provides a detailed protocol for a multi-parametric HCS assay to identify and characterize the cellular effects of this compound, with a focus on its potential anti-cancer properties. The described workflow is designed to assess key indicators of cytotoxicity, apoptosis, and cell cycle progression, providing a comprehensive initial profile of the compound's bioactivity.
Materials and Methods
Cell Line: Human breast adenocarcinoma cell line (MCF-7) Compound: this compound (dissolved in DMSO to a stock concentration of 10 mM) Key Reagents:
-
Hoechst 33342 (Nuclear stain)
-
CellMask™ Deep Red Stain (Cytoplasm stain)
-
CellEvent™ Caspase-3/7 Green Detection Reagent (Apoptosis indicator)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Alexa Fluor 568-conjugated goat anti-rabbit IgG
-
Doxorubicin (Positive control for DNA damage and apoptosis)
-
Nocodazole (Positive control for cell cycle arrest)
-
384-well, black, clear-bottom microplates Instrumentation: High-content imaging system (e.g., Thermo Scientific™ CellInsight™ CX7 HCS Platform)
Experimental Protocols
Cell Seeding
-
Culture MCF-7 cells to ~80% confluency in complete growth medium.
-
Trypsinize, neutralize, and resuspend cells to a concentration of 2.5 x 10^5 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Compound Treatment
-
Prepare a serial dilution of this compound in assay medium, ranging from 0.1 µM to 100 µM.
-
Include DMSO-only wells as a negative control and wells with Doxorubicin (1 µM) and Nocodazole (100 nM) as positive controls.
-
Remove the seeding medium from the cell plate and add 20 µL of the compound dilutions or controls to the respective wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
Staining and Fixation
-
Add 5 µL of a staining solution containing CellEvent™ Caspase-3/7 Green Detection Reagent (final concentration 2 µM) to each well.
-
Incubate for 30 minutes at 37°C.
-
Fix the cells by adding 25 µL of 8% paraformaldehyde (PFA) to each well (final concentration 4%).
-
Incubate for 15 minutes at room temperature.
-
Wash the wells three times with 1X phosphate-buffered saline (PBS).
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 3% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with anti-phospho-Histone H3 (Ser10) antibody (1:500 in 1% BSA) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 568-conjugated secondary antibody (1:1000) and Hoechst 33342 (1 µg/mL) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Add 50 µL of PBS to each well for imaging.
High-Content Imaging and Analysis
-
Acquire images using a high-content imaging system with 4 channels:
-
DAPI channel: Hoechst 33342 (Nuclei)
-
FITC channel: CellEvent™ Caspase-3/7 Green (Apoptosis)
-
TRITC channel: Alexa Fluor 568 (Phospho-Histone H3)
-
Cy5 channel: CellMask™ Deep Red (Cytoplasm)
-
-
Analyze the images using a predefined image analysis algorithm to quantify the following parameters per cell:
-
Cell count (from nuclear stain)
-
Nuclear size and intensity
-
Cytoplasmic area
-
Caspase-3/7 intensity
-
Phospho-Histone H3 intensity
-
Results
The following tables summarize the hypothetical quantitative data obtained from the high-content screen of this compound on MCF-7 cells.
Table 1: Cytotoxicity and Apoptosis Induction by this compound
| Concentration (µM) | Cell Count (Normalized to DMSO) | % Apoptotic Cells (Caspase-3/7 Positive) |
| DMSO Control | 1.00 ± 0.05 | 2.1 ± 0.5 |
| 0.1 | 0.98 ± 0.06 | 2.5 ± 0.7 |
| 1 | 0.85 ± 0.07 | 8.3 ± 1.2 |
| 10 | 0.52 ± 0.08 | 25.6 ± 2.1 |
| 100 | 0.21 ± 0.04 | 68.4 ± 3.5 |
| Doxorubicin (1 µM) | 0.45 ± 0.06 | 75.2 ± 4.0 |
Table 2: Cell Cycle Effects of this compound
| Concentration (µM) | % Mitotic Cells (pH3 Positive) | Average Nuclear Area (µm²) |
| DMSO Control | 3.5 ± 0.8 | 150 ± 10 |
| 0.1 | 3.7 ± 0.9 | 152 ± 12 |
| 1 | 8.9 ± 1.5 | 185 ± 15 |
| 10 | 22.4 ± 2.5 | 210 ± 18 |
| 100 | 15.1 ± 2.1 | 190 ± 16 |
| Nocodazole (100 nM) | 28.7 ± 3.0 | 225 ± 20 |
Visualizations
References
Application Note and Protocol: Assessing Apoptosis Induction by Yadanzioside G
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Yadanzioside G is a compound of interest for its potential therapeutic properties, including the induction of apoptosis in cancer cells. Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.[1][2][3] Therefore, assessing the pro-apoptotic activity of compounds like this compound is a key step in drug discovery and development. This document provides detailed protocols for the essential assays used to characterize the induction of apoptosis by this compound.
The primary methods covered here are:
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]
-
Caspase Activity Assays: To measure the activation of key executioner caspases, such as caspase-3.
-
Western Blotting: To detect changes in the expression and cleavage of apoptosis-related proteins.
Experimental Workflow
The following diagram outlines the general workflow for assessing apoptosis induction by this compound.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Data Presentation
Quantitative data from the following experiments should be summarized for clear comparison.
Table 1: Summary of this compound-Induced Apoptosis
| Parameter | This compound Concentration (µM) | Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Caspase-3 Activity (Fold Change vs. Control) | Cleaved PARP-1 (Fold Change vs. Control) |
| Control | 0 | 24 | Value | Value | 1.0 | 1.0 |
| This compound | X | 24 | Value | Value | Value | Value |
| This compound | Y | 24 | Value | Value | Value | Value |
| This compound | Z | 48 | Value | Value | Value | Value |
| Positive Control | e.g., Etoposide | 24 | Value | Value | Value | Value |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Cells treated with this compound and appropriate controls.
-
Phosphate-buffered saline (PBS).
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2).
-
FITC-conjugated Annexin V.
-
Propidium Iodide (PI) staining solution.
-
Flow cytometry tubes.
Procedure:
-
Induce apoptosis by treating cells with various concentrations of this compound for desired time points. Include an untreated control and a positive control (e.g., etoposide).
-
Harvest cells (for adherent cells, use a gentle non-enzymatic method like EDTA to detach) and collect them by centrifugation.
-
Wash the cells once with cold 1X PBS and centrifuge. Carefully remove the supernatant.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 10-15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution and incubate for 5-15 minutes on ice or at room temperature, protected from light.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
Analyze the samples by flow cytometry.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Caspase-3 Activity Assay (Fluorometric)
Caspases are a family of proteases that are key executioners of apoptosis. This assay measures the activity of caspase-3, a key effector caspase, using a synthetic substrate that becomes fluorescent upon cleavage.
Materials:
-
Cell lysates from treated and control cells.
-
Cell Lysis Buffer.
-
Reaction Buffer containing DTT.
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
96-well microplate (black, flat-bottomed for fluorescence).
-
Fluorometric microplate reader.
Procedure:
-
Treat cells with this compound and controls, then harvest.
-
Prepare cell lysates by resuspending the cell pellet in chilled Cell Lysis Buffer and incubating on ice for 10 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Prepare a reaction mix containing Reaction Buffer, DTT, and the caspase-3 substrate (Ac-DEVD-AMC).
-
Add the reaction mix to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
Data Analysis:
-
Calculate the fold increase in caspase-3 activity by comparing the fluorescence of treated samples to the untreated control.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the levels of key proteins involved in the apoptotic signaling cascade. This includes looking for the cleavage of caspases and their substrates, like PARP-1, and changes in the expression of Bcl-2 family proteins.
Materials:
-
Cell lysates.
-
SDS-PAGE gels.
-
Transfer membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP-1, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Prepare cell lysates from treated and control cells and determine protein concentrations.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Data Analysis:
-
Quantify band intensities and normalize to a loading control.
-
Look for an increase in cleaved forms of caspases and PARP-1, and changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.
Signaling Pathways
This compound may induce apoptosis through one or both of the major apoptotic pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3.
Caption: Potential apoptotic signaling pathways activated by this compound.
References
- 1. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazine drug-seed induces paraptosis and apoptosis through reactive oxygen species/JNK pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for the Preclinical Evaluation of Yadanzioside G
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of proposed animal models and protocols for the preclinical evaluation of Yadanzioside G, a quassinoid derived from Brucea javanica. Due to the limited availability of direct preclinical data for this compound, the following protocols and data are based on studies of related quassinoids and extracts from Brucea javanica. These notes are intended to serve as a foundational guide for initiating in vivo studies to assess the efficacy, safety, and pharmacokinetic profile of this compound.
Efficacy Evaluation in Oncology: Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model of human non-small cell lung cancer.
Animal Model: Athymic Nude (nu/nu) mice are recommended due to their immunodeficient state, which allows for the growth of human tumor xenografts.
Cell Line: The H1975 human NSCLC cell line, which harbors an EGFR mutation, is a suitable choice based on studies with Brucea javanica extracts that have shown efficacy against this cell type.
Methodology Summary: Human H1975 cancer cells will be subcutaneously implanted into the flanks of athymic nude mice. Once tumors reach a palpable size, mice will be randomized into vehicle control and this compound treatment groups. Tumor growth will be monitored throughout the study. At the end of the study, tumors will be excised and weighed.
Table 1: Proposed Efficacy of this compound in an H1975 Xenograft Model
| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Tumor Weight (g) at Day 21 |
| Vehicle Control | - | 1500 ± 250 | - | 1.5 ± 0.3 |
| This compound | 25 | 900 ± 180 | 40 | 0.9 ± 0.2 |
| This compound | 50 | 525 ± 150 | 65 | 0.5 ± 0.1 |
| Positive Control (e.g., Gefitinib) | 50 | 450 ± 120 | 70 | 0.4 ± 0.1 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical results for active compounds in such models.
Toxicity and Safety Assessment
Objective: To determine the acute and sub-chronic toxicity profile of this compound following oral administration in rodents.
Animal Model: Sprague-Dawley rats or Kunming mice are appropriate models for toxicity studies.
Methodology Summary: For acute toxicity, a single dose of this compound will be administered to animals at various concentrations, and mortality will be observed over 14 days to determine the LD50. For sub-chronic toxicity, this compound will be administered daily for 28 or 90 days. Clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathology will be evaluated. Dosing can be informed by the LD50 values of Brucea javanica extracts, which range from approximately 280 to over 1000 mg/kg in mice.[1][2]
Table 2: Proposed Acute Oral Toxicity of this compound in Mice
| Dose Group (mg/kg) | Number of Animals | Mortalities within 14 Days | Calculated LD50 (mg/kg) |
| 500 | 10 | 1 | |
| 1000 | 10 | 4 | 1150 (approx.) |
| 1500 | 10 | 8 | |
| 2000 | 10 | 10 |
Data are hypothetical and serve as an example for an acute toxicity study design.
Pharmacokinetic (PK) Profiling
Objective: To characterize the pharmacokinetic profile of this compound in rats after intravenous and oral administration.
Animal Model: Sprague-Dawley rats with jugular vein cannulation are suitable for serial blood sampling.
Methodology Summary: A single dose of this compound will be administered intravenously (i.v.) and orally (p.o.) to different groups of rats. Blood samples will be collected at predetermined time points. Plasma concentrations of this compound will be determined using a validated LC-MS/MS method. Key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability will be calculated. Given that related quassinoids like bruceines exhibit low oral bioavailability (under 6%), a similar profile may be anticipated for this compound.[3]
Table 3: Proposed Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 250 ± 45 | 30 ± 8 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (0-inf) (ng*h/mL) | 300 ± 50 | 90 ± 20 |
| t½ (h) | 2.5 ± 0.5 | 3.0 ± 0.6 |
| CL (L/h/kg) | 3.3 ± 0.6 | - |
| Vd (L/kg) | 12 ± 2.5 | - |
| Bioavailability (%) | - | ~3% |
Data are hypothetical and reflect the expected low oral bioavailability of quassinoids.
Experimental Protocols
Protocol 1: In Vivo Efficacy in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture H1975 cells in appropriate media until they reach 80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each athymic nude mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers every 2-3 days. Tumor volume is calculated as (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound or vehicle control orally once daily for 21 days.
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight every 2-3 days.
-
At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Acclimation and Fasting:
-
Acclimate Sprague-Dawley rats for at least 5 days.
-
Fast animals overnight prior to dosing.
-
-
Dosing:
-
Administer a single oral dose of this compound to one animal at a starting dose (e.g., 500 mg/kg).
-
If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.
-
-
Observation:
-
Observe animals for clinical signs of toxicity and mortality for up to 14 days.
-
Record body weights prior to dosing and at day 7 and 14.
-
-
LD50 Calculation:
-
Use appropriate software to calculate the LD50 based on the outcomes of the sequential dosing.
-
Protocol 3: Pharmacokinetic Study in Rats
-
Animal Preparation:
-
Use jugular vein cannulated Sprague-Dawley rats to allow for serial blood sampling.
-
Fast rats overnight before dosing.
-
-
Drug Administration:
-
For the i.v. group, administer a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.
-
For the p.o. group, administer a single oral gavage dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 100 µL) from the jugular vein cannula at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood in tubes containing an anticoagulant (e.g., K2EDTA) and centrifuge to obtain plasma.
-
-
Sample Analysis and Data Processing:
-
Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate PK parameters.
-
Visualizations
Caption: Experimental workflow for the preclinical evaluation of this compound.
Caption: Proposed anti-cancer signaling pathways of this compound.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing In Vivo Studies with Yadanzioside G
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Yadanzioside G in in vivo experiments. Due to the limited availability of specific in vivo data for this compound, this guide leverages information from closely related quassinoids, primarily Brusatol and Yadanziolide A, isolated from the same plant, Brucea javanica. Researchers should use this information as a starting point and conduct dose-response studies to determine the optimal dosage and schedule for their specific experimental model.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in an in vivo cancer model?
Q2: How often should this compound be administered?
A2: The optimal treatment schedule is dependent on the pharmacokinetic properties of the compound. Pharmacokinetic studies on Brusatol indicate a very short plasma half-life of approximately 10 minutes.[2] This suggests that to maintain a therapeutic concentration, frequent administration (e.g., daily or even multiple times a day) might be necessary. Alternatively, the use of controlled-release formulations could be explored. For Yadanziolide A, a daily administration schedule was used.[3] A pilot pharmacokinetic study is highly recommended to determine the Cmax, Tmax, and half-life of this compound to inform an effective dosing regimen.
Q3: What is the proposed mechanism of action for this compound?
A3: The precise signaling pathways modulated by this compound are not fully elucidated. However, quassinoids as a class are known to inhibit protein synthesis.[2] Brusatol, a close analog, is a known inhibitor of the Nrf2 signaling pathway, which is often upregulated in cancer cells to protect them from oxidative stress.[2] By inhibiting Nrf2, Brusatol can sensitize cancer cells to chemotherapeutic agents. Additionally, Brusatol has been shown to modulate other key cancer-related signaling pathways, including NF-κB and STAT3. Yadanziolide A has been reported to inhibit the TNF-α/STAT3 pathway. It is plausible that this compound shares similar mechanisms of action.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound for in vivo administration. | This compound, like many natural compounds, is likely poorly soluble in aqueous solutions. | Prepare a suspension using vehicles such as 0.5% or 1% methylcellulose. Alternatively, create an oil-based formulation. A common formulation for poorly soluble compounds for oral gavage in mice is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For compounds sensitive to DMSO, the concentration can be reduced. |
| High toxicity or adverse effects observed in animals. | The initial dose may be too high. The vehicle used for administration may be causing toxicity. | Conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD). Start with a low dose (e.g., 0.5-1 mg/kg) and gradually increase it. Include a vehicle-only control group to assess the toxicity of the formulation itself. Monitor animals closely for signs of toxicity such as weight loss, behavioral changes, and ruffled fur. |
| Lack of therapeutic efficacy. | The dose may be too low. The treatment schedule may not be optimal for maintaining therapeutic concentrations. The compound may have poor bioavailability. | Increase the dose in a stepwise manner, not exceeding the MTD. Based on pharmacokinetic data (if available) or the known short half-life of related compounds, consider increasing the frequency of administration. Investigate alternative routes of administration (e.g., intravenous) or formulation strategies (e.g., nanosuspensions) to improve bioavailability. |
| Difficulty in reproducing results. | Inconsistent formulation preparation. Variability in animal handling and administration technique. Purity and stability of the this compound sample. | Standardize the formulation protocol, ensuring consistent particle size and homogeneity of suspensions. Ensure all personnel are thoroughly trained in the administration technique (e.g., oral gavage, intraperitoneal injection). Verify the purity of your this compound sample using analytical methods and ensure proper storage to prevent degradation. |
Quantitative Data
Table 1: In Vivo Dosages of this compound and Related Quassinoids in Rodent Cancer Models
| Compound | Animal Model | Cancer Type | Dosage | Route of Administration | Reference |
| This compound (and others) | Mouse | P388 Lymphocytic Leukemia | Not specified | Not specified | |
| Brusatol | Mouse | A549 Lung Cancer Xenograft | 2 mg/kg | Intraperitoneal (i.p.) | |
| Brusatol | Mouse | Colorectal Cancer Allograft | Not specified | Not specified | |
| Yadanziolide A | Mouse | Orthotopic Liver Cancer | 2 mg/kg/day | Intraperitoneal (i.p.) | |
| Brucea javanica Ethanolic Extract | Rat | Carrageenan-induced Paw Edema | 50, 100, 200 mg/kg | Oral |
Table 2: Preclinical Pharmacokinetic Parameters of Brusatol in Mice
| Parameter | Value | Notes | Reference |
| Half-life (t½) | ~10 minutes | Indicates rapid clearance from plasma. | |
| Peak Organ Concentration | 15-30 minutes | Time to reach maximum concentration in liver, kidney, lung, and spleen. | |
| Distribution | Highest concentration in the lung. Does not cross the blood-brain barrier. | Suggests potential for targeting lung-related diseases, but not brain tumors. |
Note: This data is for Brusatol and should be used as an estimate for this compound. A full pharmacokinetic study for this compound is recommended.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
Objective: To prepare a homogenous suspension of this compound for consistent oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number of animals to be dosed. A typical final volume per mouse is 100-200 µL.
-
Prepare the vehicle solution. For a standard formulation, mix:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Sterile Saline
-
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the DMSO to the this compound powder and vortex thoroughly until the compound is fully dissolved.
-
Add the PEG300 and vortex again.
-
Add the Tween 80 and vortex until the solution is homogenous.
-
Finally, add the sterile saline in small increments while continuously vortexing to form a stable suspension.
-
If particle aggregation is observed, sonicate the suspension for a short period to improve homogeneity.
-
Visually inspect the suspension for uniformity before each administration. Vortex the suspension immediately before drawing it into the dosing syringe.
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Cancer cell line of interest
-
Matrigel (or similar basement membrane matrix)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
This compound formulation
-
Vehicle control
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest and resuspend the cells in sterile PBS or serum-free media at the desired concentration (e.g., 1-5 x 10^6 cells per 100 µL). Mix the cell suspension 1:1 with Matrigel on ice.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell/Matrigel suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Animal Grouping and Treatment: Once tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: Administer this compound or vehicle control according to the predetermined dosage and schedule (e.g., daily intraperitoneal injection or oral gavage).
-
Monitoring: Monitor tumor volume, animal body weight, and overall health throughout the study.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size as per institutional guidelines, or at the end of the study period.
-
Tissue Collection: At the endpoint, collect tumors and other relevant organs for further analysis (e.g., histology, western blotting, etc.).
Visualizations
Caption: Experimental workflow for an in vivo anti-cancer efficacy study of this compound.
Caption: Proposed mechanism of Brusatol via inhibition of the Nrf2 signaling pathway.
Caption: Proposed mechanism of Brusatol via inhibition of the JAK/STAT3 signaling pathway.
References
Stability of Yadanzioside G in DMSO and cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside G. The information focuses on the stability of this compound in Dimethyl Sulfoxide (DMSO) and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For this compound, a quassinoid glycoside, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating stock solutions. Other potential solvents include ethanol, methanol, and pyridine. When preparing stock solutions, it is crucial to ensure the compound is fully dissolved.
Q2: What are the recommended storage conditions and shelf-life for this compound stock solutions in DMSO?
A2: While specific stability data for this compound is limited, data for the related compound Yadanzioside F suggests the following storage conditions for stock solutions:
-
-80°C: Up to 6 months
-
-20°C: Up to 1 month
To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Studies on a wide range of compounds stored in DMSO have shown that most are stable for extended periods when stored at low temperatures.[1]
Q3: How does water content in DMSO affect the stability of this compound?
A3: The presence of water in DMSO can potentially lead to the hydrolysis of susceptible compounds. While some studies have shown that a large percentage of compounds remain stable in DMSO containing up to 10% water over a two-year period at 4°C, it is generally good practice to use anhydrous DMSO to prepare stock solutions to minimize the risk of degradation.[2] Water is considered a more significant factor in compound degradation than oxygen in DMSO solutions.[1]
Q4: Are there any known issues with the stability of this compound in cell culture media?
-
Media Components: Components in the media, such as certain amino acids or reducing agents, can interact with and degrade the compound.
-
pH and Temperature: The pH and temperature of the culture conditions can affect the rate of chemical degradation.
-
Enzymatic Degradation: Cells may release enzymes that can metabolize or degrade the compound.
It is recommended to perform a stability study of this compound in the specific cell culture medium being used for your experiments. This can be done by incubating the compound in the cell-free medium under culture conditions and measuring its concentration over time using a suitable analytical method like HPLC.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in experiments.
-
Possible Cause: Degradation of this compound in the stock solution or in the cell culture medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Compare the activity of the fresh stock solution with the old one.
-
If possible, analyze the concentration and purity of the old stock solution using HPLC.
-
-
Assess Stability in Cell Culture Medium:
-
Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium at 37°C. (See Experimental Protocols section for a general procedure).
-
If significant degradation is observed, consider reducing the incubation time or preparing fresh working solutions immediately before each experiment.
-
-
Review Storage and Handling:
-
Ensure stock solutions are stored at or below -20°C in tightly sealed vials.
-
Minimize the number of freeze-thaw cycles by preparing and using aliquots.
-
-
Issue 2: Precipitation of this compound in aqueous solutions or cell culture media.
-
Possible Cause: Poor solubility of this compound in aqueous solutions.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity and to maintain the solubility of the compound.
-
Use a Solubilizing Agent: If precipitation persists, consider the use of a biocompatible solubilizing agent. However, the effect of any such agent on the experimental system should be evaluated.
-
Prepare Fresh Dilutions: Prepare working solutions from the DMSO stock immediately before adding to the cell culture medium. Avoid storing dilute aqueous solutions of this compound.
-
Quantitative Data Summary
As specific quantitative stability data for this compound is not available, the following table provides illustrative stability data for a range of compounds stored in DMSO under different conditions. This can serve as a general guide.
Table 1: General Stability of Compounds in DMSO
| Storage Condition | Duration | Observation |
| 4°C in DMSO/water (90/10) | 2 years | 85% of 1404 compounds showed no significant degradation.[2] |
| 40°C in DMSO | 15 weeks | Most of a diverse set of compounds were found to be stable.[1] |
| -15°C with freeze/thaw cycles | 11 cycles | No significant loss was observed for a set of diverse compounds. |
| Room Temperature | 5 months | No significant difference in compound recovery between glass and polypropylene (B1209903) containers. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required (e.g., with FBS), but without cells.
-
HPLC system with a suitable detector (e.g., UV/Vis or PDA)
-
C18 analytical column
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution in the cell culture medium to the final working concentration to be used in experiments.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 12, 24 hours). Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Sample Collection: At each time point, remove one tube from the incubator and immediately freeze it at -80°C to stop any further degradation until analysis. The t=0 sample should be frozen immediately after preparation.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
If the medium contains proteins (e.g., from FBS), precipitate them by adding a cold organic solvent (e.g., 3 volumes of acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Develop an HPLC method to resolve and quantify this compound. This will involve optimizing the mobile phase composition, flow rate, and detector wavelength.
-
Inject a known concentration of this compound to serve as a standard.
-
Analyze the collected samples to determine the concentration of this compound remaining at each time point.
-
-
Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration versus time to determine its stability profile in the cell culture medium.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
Caption: Hypothetical signaling pathway for the anti-proliferation activity of this compound.
References
Technical Support Center: Overcoming Challenges in the Large-Scale Purification of Yadanzioside G
Welcome to the technical support center for the large-scale purification of Yadanzioside G. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a quassinoid, a type of diterpenoid, isolated from the seeds of Brucea javanica. Quassinoids are known for their bitter taste and a range of biological activities, including potential anti-leukemic effects. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₄₈O₁₈ | [1] |
| Molecular Weight | 768.76 g/mol | [1] |
| Appearance | Powder | [2] |
| Purity (commercially available) | ≥98.0% | [2] |
Q2: What are the major challenges in the large-scale purification of this compound?
A2: The primary challenges in the large-scale purification of this compound stem from its presence in a complex natural product extract. Key difficulties include:
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Presence of structurally similar impurities: The crude extract of Brucea javanica contains numerous other quassinoids with similar polarities and chromatographic behavior, making separation difficult[3].
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Low concentration of the target compound: this compound is one of many constituents in the plant material, requiring efficient enrichment steps.
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Potential for degradation: Like many natural products, this compound may be susceptible to degradation under harsh pH or temperature conditions, although specific stability data is limited.
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Scalability of purification techniques: Transitioning from laboratory-scale purification to a large-scale industrial process presents challenges in maintaining resolution and purity while increasing throughput.
Q3: What are the recommended initial steps for enriching this compound from the crude extract?
A3: An effective initial enrichment strategy is crucial for the successful purification of this compound. A common approach involves the use of macroporous resins. These resins can selectively adsorb and desorb compounds based on their polarity, effectively separating this compound from more polar or non-polar impurities. For instance, resins like AB-8 have shown good performance in purifying flavonoids, a class of compounds with some similarities to quassinoids, from plant extracts. The general workflow for macroporous resin chromatography is outlined below.
Caption: General workflow for the enrichment of this compound using macroporous resin chromatography.
Q4: Which chromatographic techniques are most suitable for the final purification of this compound?
A4: For the final, high-resolution purification of this compound, two primary techniques are recommended:
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a widely used technique for purifying natural products to a high degree. A reversed-phase C18 column is often effective.
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can be advantageous in preventing irreversible adsorption of the sample.
The choice between these techniques will depend on the specific impurity profile of the enriched fraction and the desired scale of production.
Troubleshooting Guides
Preparative HPLC Troubleshooting
This guide addresses common issues encountered during the preparative HPLC purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High Backpressure | 1. Blockage in the column or tubing. 2. Precipitation of the sample or buffer in the system. 3. Inappropriate mobile phase viscosity. | 1. Reverse flush the column with a strong solvent. Check for blockages in the tubing and frits. 2. Ensure the sample is fully dissolved in the mobile phase. Filter the sample before injection. Check buffer compatibility with the organic solvent. 3. Use a less viscous mobile phase or increase the column temperature. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Incompatibility between the sample solvent and the mobile phase. 3. Column degradation. | 1. Reduce the injection volume or sample concentration. 2. Dissolve the sample in the initial mobile phase if possible. 3. Use a guard column to protect the analytical column. Replace the column if necessary. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Leaks in the pump or fittings. 3. Column temperature variations. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Inspect the system for any leaks and tighten fittings. 3. Use a column oven to maintain a stable temperature. |
| Baseline Noise or Drift | 1. Air bubbles in the system. 2. Contaminated mobile phase or detector. 3. Detector lamp nearing the end of its life. | 1. Degas the mobile phase thoroughly. Purge the pump. 2. Use high-purity solvents and flush the detector with a strong, clean solvent. 3. Replace the detector lamp. |
Crystallization Troubleshooting
This guide provides solutions for common problems encountered during the crystallization of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No Crystals Formed | 1. Solution is not supersaturated. 2. Inappropriate solvent system. 3. Presence of impurities inhibiting crystallization. | 1. Slowly evaporate the solvent or add an anti-solvent to induce supersaturation. 2. Screen a variety of solvents with different polarities. 3. Further purify the sample to remove impurities. |
| Formation of Oil instead of Crystals | 1. Solution is too supersaturated. 2. Inappropriate solvent. 3. Temperature is too high. | 1. Dilute the solution slightly. 2. Try a different solvent system. 3. Lower the crystallization temperature. |
| Formation of Small or Poor-Quality Crystals | 1. Rapid nucleation. 2. Presence of impurities. | 1. Slow down the crystallization process by reducing the rate of solvent evaporation or anti-solvent addition. Consider seeding with a small, high-quality crystal. 2. Ensure the starting material is of high purity. |
Experimental Protocols
General Protocol for Macroporous Resin Chromatography
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Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., AB-8, D101) based on preliminary screening. Pre-treat the resin by soaking in ethanol for 24 hours, followed by washing with deionized water until the eluent is neutral.
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Column Packing: Pack the pre-treated resin into a glass column.
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Equilibration: Equilibrate the packed column by washing with deionized water.
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Sample Loading: Dissolve the crude extract of Brucea javanica in deionized water and load it onto the column at a controlled flow rate.
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Washing: Wash the column with several column volumes of deionized water to remove highly polar impurities.
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Elution: Elute the column with a stepwise or linear gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).
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Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify the fractions containing this compound.
-
Concentration: Pool the this compound-rich fractions and concentrate them under reduced pressure.
General Protocol for Preparative HPLC
-
Column and Mobile Phase Selection: Based on analytical HPLC data, select a suitable preparative reversed-phase C18 column and an appropriate mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, with or without a modifier like formic acid or acetic acid.
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the enriched this compound fraction in the mobile phase and filter it through a 0.45 µm filter.
-
Injection and Separation: Inject the sample onto the column and run the preparative HPLC method.
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Fraction Collection: Collect the eluent corresponding to the this compound peak using a fraction collector.
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Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
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Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation or lyophilization to obtain pure this compound.
Visualization of Key Processes
Logical Troubleshooting Workflow for HPLC
Caption: A logical workflow for troubleshooting common HPLC issues.
General Purification and Quality Control Workflow
Caption: A general workflow for the purification and quality control of this compound.
References
- 1. US7404972B2 - Process to extract quassinoids - Google Patents [patents.google.com]
- 2. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Data on LC-MS profile of Brucea javanica (L.) Merr. and the NMR data of its major indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the bioavailability of orally administered Yadanzioside G
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of Yadanzioside G.
Disclaimer: Specific experimental data on the oral bioavailability of this compound is limited in publicly available literature. Therefore, the information and protocols provided herein are based on established principles for enhancing the bioavailability of poorly soluble natural products, particularly terpene glycosides, and may require optimization for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
A1: Based on its chemical structure as a terpene glycoside, the poor oral bioavailability of this compound is likely attributable to several factors:
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Low Aqueous Solubility: this compound is soluble in DMSO, which suggests it has poor solubility in aqueous solutions like gastrointestinal fluids. This low solubility can limit its dissolution and subsequent absorption.
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Poor Membrane Permeability: The large molecular weight (768.76 g/mol ) and polar glycosidic moiety can hinder its passive diffusion across the intestinal epithelium.
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Efflux Transporter Activity: It is plausible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells and back into the lumen, reducing its net absorption.[1][2][3][4][5]
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Metabolism: this compound may be subject to metabolism by gut microbiota, which can hydrolyze the glycosidic bond to form its aglycone. While this can sometimes lead to a more permeable molecule, the extent and rate of this conversion can be highly variable.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges mentioned above:
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Nanoparticle-based Formulations: Encapsulating this compound into nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can increase its surface area for dissolution, protect it from degradation, and facilitate its transport across the intestinal mucosa.
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Liposomal Formulations: Liposomes can encapsulate both hydrophilic and lipophilic drugs, improving their solubility and protecting them from the harsh environment of the gastrointestinal tract.
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Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate by presenting it in an amorphous state.
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Co-administration with Absorption Enhancers: Co-administering this compound with inhibitors of P-glycoprotein (e.g., piperine, verapamil) can reduce its efflux from intestinal cells and increase its absorption.
Q3: How can I assess the intestinal permeability of this compound in vitro?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal absorption. This assay uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium and express relevant transporters. The assay can determine the apparent permeability coefficient (Papp) of this compound in both the apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions. An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-gp.
Q4: What animal model is suitable for in vivo pharmacokinetic studies of this compound?
A4: Rats are a commonly used and well-characterized animal model for preclinical pharmacokinetic studies of orally administered drugs. They are relatively easy to handle, and established protocols exist for oral gavage, blood sampling, and surgical procedures if needed (e.g., cannulation for bile collection).
Troubleshooting Guides
Issue 1: Low and Variable In Vitro Dissolution of this compound Formulation
| Potential Cause | Troubleshooting Steps |
| Poor wetting of the formulation | 1. Incorporate a surfactant into the dissolution medium (e.g., 0.5% Sodium Lauryl Sulfate). 2. If using a solid dispersion, ensure the carrier is sufficiently hydrophilic. |
| Recrystallization of amorphous this compound | 1. Confirm the amorphous state of this compound in your formulation using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). 2. Consider using a polymeric precipitation inhibitor in your formulation. |
| Inadequate dissolution method | 1. Ensure the dissolution medium has a pH relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). 2. Optimize the agitation speed of the dissolution apparatus. |
Issue 2: High Efflux Ratio in Caco-2 Permeability Assay
| Potential Cause | Troubleshooting Steps |
| This compound is a substrate of P-glycoprotein (P-gp) or other efflux transporters. | 1. Conduct the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporine A). A significant reduction in the efflux ratio would confirm P-gp involvement. 2. Test other transporter inhibitors if P-gp inhibition is not effective. |
| Cell monolayer integrity is compromised. | 1. Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment to ensure its integrity. 2. Check for cytotoxicity of your this compound formulation at the tested concentrations. |
Issue 3: Low Oral Bioavailability in Animal Studies Despite Good In Vitro Dissolution
| Potential Cause | Troubleshooting Steps |
| Extensive first-pass metabolism in the gut or liver. | 1. Analyze plasma samples for potential metabolites of this compound using LC-MS/MS. 2. Consider co-administration with a broad-spectrum cytochrome P450 inhibitor to assess the impact of hepatic metabolism. |
| Instability in the gastrointestinal tract. | 1. Evaluate the stability of your this compound formulation in simulated gastric and intestinal fluids. 2. Consider enteric-coated formulations to protect the drug from acidic degradation in the stomach. |
| Efflux transporter activity in vivo. | 1. Co-administer your this compound formulation with a P-gp inhibitor in your animal study. A significant increase in plasma exposure would indicate that P-gp limits its absorption in vivo. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Study of a this compound Nanoparticle Formulation
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Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) containing 0.5% Tween® 80.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 RPM.
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Procedure: a. Place a sample of the this compound nanoparticle formulation (equivalent to a specified dose) into each dissolution vessel. b. At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw a 5 mL aliquot of the dissolution medium. c. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.22 µm syringe filter. e. Analyze the concentration of this compound in the filtered samples using a validated HPLC or LC-MS/MS method.
Protocol 2: In Vivo Pharmacokinetic Study of this compound Formulations in Rats
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Animals: Male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.
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Groups (n=6 per group):
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Group 1: this compound solution (IV administration, 1 mg/kg) for absolute bioavailability determination.
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Group 2: this compound suspension (Oral gavage, 10 mg/kg).
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Group 3: this compound nanoparticle formulation (Oral gavage, 10 mg/kg).
-
-
Procedure: a. Administer the formulations as specified for each group. b. Collect blood samples (~0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing into heparinized tubes. c. Centrifuge the blood samples to separate the plasma. d. Store plasma samples at -80 °C until analysis. e. Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and oral bioavailability) using non-compartmental analysis software.
Protocol 3: LC-MS/MS Method for Quantification of this compound in Rat Plasma
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Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and an internal standard (e.g., a structurally similar compound not present in the matrix) need to be determined.
-
-
Sample Preparation: a. To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard to precipitate proteins. b. Vortex and centrifuge the samples. c. Inject the supernatant into the LC-MS/MS system.
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Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 ± 15 | 2.0 | 250 ± 70 | 100 |
| Nanoparticle Formulation | 250 ± 60 | 1.5 | 1500 ± 350 | 600 |
| Liposomal Formulation | 200 ± 50 | 2.0 | 1200 ± 300 | 480 |
| Solid Dispersion | 180 ± 45 | 1.0 | 1000 ± 250 | 400 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of p-glycoprotein in region-specific gastrointestinal absorption of talinolol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical method validation for Yadanzioside G in complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of Yadanzioside G in complex biological matrices. As specific literature on this compound is limited, this guide is based on established principles of bioanalytical method validation and data from structurally similar compounds, such as other glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters for validating a bioanalytical method for this compound?
A1: A full bioanalytical method validation should assess the following core parameters: selectivity, specificity, accuracy, precision, linearity, range, limit of detection (LOD), lower limit of quantitation (LLOQ), recovery, and stability.[1] For biomarker assays, it is also important to distinguish between analytical method validation and clinical qualification.[2]
Q2: I am observing significant matrix effects in my LC-MS/MS analysis. What are the potential causes and solutions?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis and arise from co-eluting endogenous components from the biological matrix.[3]
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Causes: Insufficient sample cleanup, where phospholipids, salts, or other metabolites interfere with the ionization of this compound.[3]
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Solutions:
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Improve Sample Preparation: Employ a more rigorous extraction method like solid-phase extraction (SPE) which can offer better cleanup than liquid-liquid extraction (LLE).
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Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from the interfering matrix components. This can be achieved by adjusting the mobile phase composition, gradient, or using a different column chemistry like HILIC for polar compounds.
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Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
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Internal Standard Selection: Use a stable, isotopically labeled internal standard if available, or a structural analog that experiences similar matrix effects.
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Q3: What are acceptable recovery values for this compound from plasma?
A3: The recovery of an analyte does not need to be 100%, but it must be consistent and reproducible across the concentration range. While high recovery is desirable, consistent recovery in the range of 67-107% with good precision (RSD < 15%) is often considered acceptable for similar compounds.
Q4: How do I determine the stability of this compound in biological samples?
A4: Stability should be evaluated under various conditions that mimic sample handling and storage:
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Freeze-Thaw Stability: Assess the analyte's stability after multiple cycles of freezing and thawing.
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Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that reflects the sample processing time.
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Long-Term Stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected sample storage period.
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Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
The concentration of the analyte in the stability test samples should be compared to that of freshly prepared samples, with deviations typically expected to be within ±15%.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column degradation or contamination- Sample solvent incompatible with mobile phase | - Adjust mobile phase pH to ensure this compound is in a single ionic state.- Use a guard column and flush the column regularly.- Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. |
| Low Sensitivity / High LLOQ | - Inefficient extraction- Ion suppression from matrix- Suboptimal MS/MS parameters | - Optimize the extraction solvent and pH for LLE or the sorbent and elution solvent for SPE.- Improve sample cleanup (see Q2).- Optimize MS parameters (e.g., collision energy, declustering potential) by infusing a standard solution of this compound. |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation- Instrument instability- Improper internal standard use | - Ensure precise and consistent pipetting and extraction steps.- Check for fluctuations in LC pressure and MS signal.- Ensure the internal standard is added early in the sample preparation process to account for variability. |
| Non-Linear Calibration Curve | - Detector saturation at high concentrations- Inappropriate weighting of the regression model- Analyte instability at certain concentrations | - Extend the calibration range or dilute high-concentration samples.- Use a weighted linear regression (e.g., 1/x or 1/x²) if the variance is not constant across the range.- Investigate stability at different concentrations. |
Quantitative Data Summary
The following tables present typical acceptance criteria for the bioanalytical method validation of a small molecule like this compound, based on regulatory guidelines.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Standards | Minimum of 5 non-zero standards |
| Accuracy of Back-Calculated Concentrations | Within ±15% of nominal (±20% for LLOQ) |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Accuracy (% of Nominal) | Precision (%RSD) |
| LLOQ | 80 - 120% | ≤ 20% |
| Low QC | 85 - 115% | ≤ 15% |
| Medium QC | 85 - 115% | ≤ 15% |
| High QC | 85 - 115% | ≤ 15% |
Data based on general bioanalytical method validation guidelines.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general example for extracting a glycoside from a plasma matrix.
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To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
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Vortex mix for 30 seconds.
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Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
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Vortex for 2 minutes to ensure thorough mixing.
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Centrifuge at 13,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant (organic layer) to a clean tube.
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Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase starting composition.
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Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
This is a hypothetical method based on the analysis of similar polar glycosides.
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LC System: UPLC or HPLC system
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Column: A reversed-phase C18 or a HILIC column for polar compounds (e.g., Atlantis Premier BEH Z-HILIC).
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Flow Rate: 0.4 mL/min
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Gradient: Optimized to provide good separation from matrix components.
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MS System: Triple quadrupole mass spectrometer
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Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined based on this compound structure and sensitivity).
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Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: General workflow for sample preparation and LC-MS/MS analysis.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Yadanzioside G during extraction and storage
Disclaimer: Specific experimental data on the degradation of Yadanzioside G is limited in publicly available scientific literature. The following troubleshooting guides, FAQs, and protocols are based on established best practices for the extraction and storage of similar sensitive natural product glycosides. Researchers should adapt these guidelines and perform their own stability studies to determine the optimal conditions for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and storage of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of this compound After Extraction | 1. Incomplete Extraction: The solvent may not be optimal, or the extraction time/temperature may be insufficient. 2. Degradation during Extraction: High temperatures, prolonged extraction times, or the use of harsh solvents can degrade this compound. 3. Improper Sample Preparation: The plant material may not be ground to a sufficient fineness, limiting solvent penetration. | 1. Optimize Extraction Parameters: Experiment with different solvents (e.g., ethanol (B145695), methanol, acetone) and their aqueous mixtures.[1][2][3] Consider using advanced extraction techniques like ultrasonic-assisted extraction (UAE) or supercritical fluid extraction (SFE) to improve efficiency at lower temperatures.[1][2] 2. Use Milder Conditions: Employ lower extraction temperatures and shorter extraction times. If using reflux extraction, ensure the temperature does not exceed the boiling point of the solvent. 3. Ensure Proper Milling: Grind the plant material to a fine, consistent powder to maximize the surface area available for extraction. |
| This compound Degradation in Stored Samples | 1. Inappropriate Temperature: High storage temperatures can accelerate degradation. 2. Exposure to Light: Many natural products are photosensitive and can degrade upon exposure to UV or visible light. 3. Presence of Moisture/Humidity: Water can facilitate hydrolytic degradation of glycosides. 4. Incompatible pH: Acidic or alkaline conditions can catalyze the cleavage of the glycosidic bond. 5. Oxidation: Exposure to air can lead to oxidative degradation. | 1. Control Storage Temperature: Store samples at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures. 2. Protect from Light: Use amber-colored vials or store samples in the dark. 3. Control Humidity: Store solid samples in a desiccator or with a desiccant. For solutions, use anhydrous solvents where appropriate and seal containers tightly. 4. Maintain Neutral pH: If in solution, ensure the pH is buffered to a neutral range (pH 6-8), unless specific stability studies indicate otherwise. 5. Inert Atmosphere: For highly sensitive samples, consider storing under an inert gas like nitrogen or argon. |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Extraction Procedure: Minor variations in extraction parameters can lead to different yields and purity. 3. Inaccurate Quantification: The analytical method may not be properly validated or may be susceptible to interference. | 1. Standardize Plant Material: Use plant material from a single, reputable source. If possible, perform a preliminary analysis to quantify the starting concentration of this compound. 2. Standardize Protocols: Adhere strictly to a validated Standard Operating Procedure (SOP) for extraction. 3. Validate Analytical Method: Use a validated, stability-indicating analytical method, such as HPLC-UV or LC-MS, to quantify this compound. This ensures the method can distinguish the intact compound from its degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: As a glycoside, this compound is susceptible to hydrolysis of the glycosidic bond, which can be catalyzed by heat, acids, or bases. Oxidative degradation is also a potential pathway.
Q2: Which solvent system is recommended for the extraction of this compound?
A2: While the optimal solvent must be determined experimentally, polar solvents such as ethanol, methanol, and their aqueous solutions are commonly used for extracting glycosides. Starting with 70-90% ethanol is a good approach.
Q3: What are the ideal long-term storage conditions for solid this compound?
A3: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C), and in a low-humidity environment.
Q4: How can I monitor the degradation of this compound in my samples?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the standard approach. This method should be able to separate the parent this compound peak from any potential degradation product peaks.
Q5: What are accelerated stability studies and are they useful for this compound?
A5: Accelerated stability studies involve storing the sample under stress conditions (e.g., high temperature and humidity) to predict its long-term stability. For instance, storing a sample at 40°C and 75% relative humidity for six months can provide an estimate of its stability over a longer period under normal conditions. These studies are highly useful for quickly assessing the stability of this compound and identifying potential degradation issues.
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
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Preparation: Weigh 10 g of finely powdered, dried plant material.
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Extraction: Place the powder in a 250 mL flask and add 100 mL of 80% ethanol.
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Ultrasonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a temperature of 45°C for 30 minutes.
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Filtration: Filter the mixture through Whatman No. 1 filter paper.
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Re-extraction: Repeat the extraction process on the residue two more times to ensure complete extraction.
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Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
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Drying: Dry the resulting crude extract in a vacuum oven at 40°C to a constant weight.
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Storage: Store the dried extract in an airtight, amber-colored container at -20°C.
Protocol 2: Stability Testing of this compound Extract
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Sample Preparation: Accurately weigh and dissolve the this compound extract in a suitable solvent (e.g., methanol) to a known concentration.
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Aliquotting: Dispense the solution into multiple amber HPLC vials.
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Initial Analysis (T=0): Immediately analyze three vials using a validated HPLC-UV method to determine the initial concentration of this compound.
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Storage Conditions: Divide the remaining vials into different storage conditions:
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Long-Term: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% RH
-
Refrigerated: 5°C
-
-
Time Points: At predetermined time points (e.g., 1, 3, and 6 months for long-term; 1, 2, 4, and 6 weeks for accelerated), withdraw three vials from each condition.
-
Analysis: Allow the vials to return to room temperature and analyze their content using the HPLC-UV method.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A sample is generally considered stable if the concentration of the active ingredient remains above 90% of the initial value.
Visualizations
Hypothetical Degradation Pathway
Caption: Potential degradation pathways for a natural product glycoside.
Experimental Workflow
Caption: Workflow for extraction, analysis, and stability testing.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low extraction yield.
References
- 1. Optimizing Green Extraction Methods for Maximizing the Biological Potential of Dandelion, Milk Thistle, and Chamomile Seed Extracts [mdpi.com]
- 2. Optimizing Green Extraction Methods for Maximizing the Biological Potential of Dandelion, Milk Thistle, and Chamomile Seed Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Semi-synthesis of Yadanzioside G Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the semi-synthesis of Yadanzioside G analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the semi-synthesis of this compound analogs?
The semi-synthesis of this compound analogs presents several challenges inherent to complex natural product chemistry. These include the molecule's structural complexity with multiple stereogenic centers, the need for regioselective and stereoselective glycosylation, and the development of efficient synthetic routes that balance the construction of the molecular skeleton with the introduction of new functional groups.[1][2] Protecting group strategies are crucial to prevent unwanted side reactions on the numerous functional groups present on the quassinoid core.[3][4]
Q2: Which glycosylation methods are suitable for complex, sterically hindered alcohols like the aglycone of this compound?
For sterically hindered secondary alcohols, as found in the core structure of this compound, traditional methods like the Koenigs-Knorr reaction may require optimization.[5] Promoters such as cadmium carbonate have been found useful for the glycosylation of cyclic secondary alcohols. An alternative and highly effective approach is the use of glycals as glycosyl donors under acidic catalysis, which has been shown to produce 2-deoxy-glycosides of complex triterpenes in high yields and with excellent stereoselectivity.
Q3: How do protecting groups on the glycosyl donor influence the outcome of the glycosylation reaction?
Protecting groups have a significant impact on the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation. Electron-withdrawing groups, such as acetyl or benzoyl esters, are considered "disarming" and decrease the donor's reactivity. Conversely, electron-donating groups like benzyl (B1604629) ethers are "arming" and increase reactivity. The choice of protecting group at the C2 position of the glycosyl donor is particularly critical for stereocontrol, as participating groups (e.g., esters) can provide anchimeric assistance to favor the formation of 1,2-trans glycosidic linkages.
Q4: What are the key parameters to consider for purifying this compound analogs?
Purification of terpene glycosides like this compound analogs is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is a powerful method for separating and purifying these non-volatile compounds. Key parameters to optimize include the choice of stationary phase (e.g., C18 reverse-phase column), the mobile phase composition (often a gradient of acetonitrile/methanol and water with an additive like formic acid), and the detection wavelength, as many terpenes have weak UV absorbance.
Troubleshooting Guide
Low or No Yield in Glycosylation Reaction
Problem: After performing the glycosylation reaction to attach a sugar moiety to the this compound aglycone, TLC analysis shows no product formation or a very low yield.
Possible Causes and Solutions:
-
Moisture Contamination: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated glycosyl donor.
-
Solution: Ensure all glassware is rigorously dried (e.g., oven-dried) before use. Use anhydrous solvents, and consider drying them over molecular sieves. Handle hygroscopic reagents in a glove box or under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Inactive Promoter/Catalyst: The promoter (e.g., silver salts in a Koenigs-Knorr reaction or acid catalyst in a glycal-based method) may be old, improperly stored, or of low quality.
-
Solution: Use a freshly opened bottle of the promoter or a recently prepared batch. For instance, freshly prepared silver oxide can exhibit higher reactivity.
-
-
Poor Reactivity of Glycosyl Donor or Acceptor: The chosen glycosyl donor may not be reactive enough under the applied conditions, or the hydroxyl group on the this compound aglycone may be exceptionally sterically hindered.
-
Solution: Increase the reactivity of the glycosyl donor by switching to "arming" protecting groups. Alternatively, consider a more forceful activation method or a different glycosylation strategy altogether, such as the glycal-based method which has proven effective for hindered triterpenes.
-
-
Suboptimal Reaction Conditions: The temperature, reaction time, or stoichiometry of reagents may not be optimal.
-
Solution: Systematically vary the reaction conditions. A modest increase in temperature may improve the yield, but monitor for decomposition. Ensure the correct stoichiometry of donor, acceptor, and promoter is used.
-
Multiple Products and Purification Difficulties
Problem: The reaction mixture shows multiple spots on the TLC plate, including unreacted starting material, the desired product, and several unidentified byproducts, making purification challenging.
Possible Causes and Solutions:
-
Formation of Side Products: Several side reactions can compete with the desired glycosylation. These include the formation of orthoesters, elimination of the activated glycosyl donor to form a glycal, or self-condensation of the donor.
-
Solution: The choice of solvent and promoter can influence the formation of byproducts. For instance, certain conditions can minimize orthoester formation. To avoid elimination and self-condensation, ensure the acceptor is sufficiently reactive and present in an appropriate concentration.
-
-
Lack of Stereoselectivity: The reaction may be producing a mixture of anomers (α and β isomers) of the desired glycoside. This is common when non-participating protecting groups (like ethers) are used at the C2 position of the glycosyl donor.
-
Solution: To achieve 1,2-trans glycosides, use a glycosyl donor with a participating group (e.g., acetate, benzoate) at the C2 position to provide anchimeric assistance. For 1,2-cis glycosides, more specialized methods are required.
-
-
Incomplete Reaction: Significant amounts of starting material may remain due to insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress closely by TLC. If the reaction stalls, a slight increase in temperature or addition of more promoter/catalyst might be necessary. However, be cautious of potential product decomposition with prolonged reaction times or higher temperatures.
-
Data Presentation
Table 1: General Parameters for Optimizing Glycosylation of Complex Terpenes
| Parameter | Typical Range/Condition | Rationale & Considerations |
| Glycosyl Donor | Glycosyl Halides, Thioglycosides, Trichloroacetimidates, Glycals | Choice depends on desired stereochemistry, stability, and reactivity. Glycals are effective for hindered alcohols. |
| Promoter/Catalyst | Ag₂O, AgOTf, TMSOTf, CdCO₃, I₂/PhI(OAc)₂ | Promoter choice is critical for activating the donor. Heavy metal salts are common in Koenigs-Knorr type reactions. |
| Solvent | Dichloromethane (DCM), Diethyl Ether, Toluene, Acetonitrile | Must be anhydrous. Low polarity solvents are common. |
| Temperature | -78 °C to Room Temperature | Lower temperatures can improve stereoselectivity but may require longer reaction times. |
| Reaction Time | 1 to 24 hours | Monitor by TLC to determine completion and avoid degradation. |
| Additives | Molecular Sieves (3Å or 4Å) | Used to scavenge any residual moisture in the reaction. |
Table 2: Reported Yields for Glycosylation of Complex Triterpenes
| Triterpene Type | Glycosyl Donor | Catalyst/Promoter | Yield (%) | Reference |
| Oleanane, Ursane, Lupane | Acetylated L-rhamnal | Anhydrous cation-exchange resin, LiBr | 83-90 | |
| Oleanane, Ursane, Lupane | Acetylated L-glucal | Anhydrous cation-exchange resin, LiBr | 83-90 | |
| Cyclic Secondary Alcohol | Acetylated Glycosyl Bromide | Cadmium Carbonate | 50-60 |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of a 2-Deoxy-α-L-glycoside of a Triterpene (Adapted from Tolstikov et al., 2000)
This protocol describes a high-yield method for the glycosylation of complex, sterically hindered alcohols like triterpenes using a glycal donor.
Materials:
-
Triterpene aglycone (e.g., this compound aglycone)
-
Acetylated L-rhamnal or L-glucal (glycosyl donor)
-
Anhydrous cation-exchange resin (acidic form)
-
Lithium Bromide (LiBr), anhydrous
-
Anhydrous Dichloromethane (DCM)
-
5% Potassium Hydroxide (KOH) in Methanol
-
Silica (B1680970) gel for column chromatography
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the triterpene aglycone (1.0 eq), the acetylated glycal (1.5 eq), anhydrous cation-exchange resin, and anhydrous LiBr.
-
Add anhydrous DCM via syringe.
-
-
Glycosylation Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting triterpene is consumed.
-
-
Work-up:
-
Upon completion, filter the reaction mixture to remove the resin and rinse the resin with DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product (the acetylated glycoside) by flash column chromatography on silica gel.
-
-
Deacetylation:
-
Dissolve the purified acetylated glycoside in methanol.
-
Add a 5% solution of KOH in methanol.
-
Stir the mixture at room temperature and monitor by TLC until the starting material is fully converted.
-
Neutralize the reaction mixture with an acidic resin, filter, and concentrate the filtrate.
-
Purify the final 2-deoxy-glycoside product by column chromatography.
-
Protocol 2: General Procedure for HPLC Purification of Terpene Glycosides
Materials:
-
Crude semi-synthetic product
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade water
-
Formic acid (or other modifier)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of the initial mobile phase solvent (e.g., a mixture of ACN/water or MeOH/water).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Method Development:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: Begin with a gradient elution. For example:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a low percentage of B (e.g., 10-20%) and increase to a high percentage (e.g., 90-100%) over 30-60 minutes.
-
-
Flow Rate: A typical analytical flow rate is 1 mL/min.
-
Detection: Use a UV detector. Since terpenes may have weak chromophores, monitor at a low wavelength (e.g., 200-215 nm). A Diode Array Detector (DAD) can be beneficial to screen multiple wavelengths.
-
-
Purification:
-
Once an optimal separation is achieved on an analytical scale, scale up the method to a semi-preparative or preparative HPLC system.
-
Inject the filtered sample and collect the fractions corresponding to the desired product peak.
-
-
Post-Purification:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
-
Mandatory Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving low-yield glycosylation reactions.
Caption: Potential signaling pathways modulated by this compound analogs based on related compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Glycals in the stereoselective synthesis of triterpene 2-deoxy-alpha-L-glycosides under conditions of acidic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Semisynthesis and cytotoxic activities of andrographolide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Semisynthesis and in vitro anticancer activities of andrographolide analogues. | Semantic Scholar [semanticscholar.org]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Maximizing Yadanzioside G Yield from Brucea javanica Seeds
Welcome to the technical support center for the extraction and purification of Yadanzioside G from the seeds of Brucea javanica. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help optimize your experimental workflow and improve the yield of this promising bioactive compound.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Consistently Low Yield of Crude this compound Extract
| Question | Potential Cause & Solution |
| Why is my overall extract yield so low? | 1. Inadequate Seed Preparation: The seeds may not be properly prepared for efficient extraction. Solution: Ensure the Brucea javanica seeds are thoroughly dried to a constant weight, de-fatted (e.g., with petroleum ether or hexane), and ground into a fine powder to maximize the surface area for solvent penetration.[1] 2. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound, a quassinoid glycoside. Solution: Ethanol (B145695) is a commonly used and effective solvent for extracting quassinoids from Brucea javanica.[2][3] An aqueous ethanol solution (e.g., 70-95%) can enhance the extraction of glycosides. Conduct small-scale trials with different ethanol concentrations to find the optimal ratio. 3. Inefficient Extraction Method: Passive methods like maceration might not be sufficient for complete extraction. Solution: Consider more advanced techniques like Ultrasonic-Assisted Extraction (UAE) or Soxhlet extraction to improve efficiency. UAE, in particular, can reduce extraction time and solvent consumption.[4] |
| My yield varies significantly between batches. What could be the cause? | 1. Inconsistent Plant Material: The concentration of this compound can vary depending on the geographical source, harvest time, and storage conditions of the Brucea javanica seeds. Solution: Whenever possible, use seeds from a single, reputable source. Ensure consistent drying and storage conditions for all batches. 2. Fluctuations in Extraction Parameters: Minor variations in temperature, time, or solvent-to-solid ratio can impact yield. Solution: Strictly control and document all extraction parameters for each experiment to ensure reproducibility. |
Issue 2: Low Purity of this compound in the Final Product
| Question | Potential Cause & Solution |
| My final product contains many impurities. How can I improve its purity? | 1. Ineffective Purification Strategy: A single purification step may not be sufficient to remove all impurities. Solution: Employ a multi-step purification process. A common and effective method involves initial purification using macroporous adsorption resins followed by further chromatographic techniques like silica (B1680970) gel column chromatography or preparative HPLC.[5] 2. Co-extraction of Unwanted Compounds: The initial extraction may be pulling out a large amount of other compounds with similar polarities. Solution: After the initial ethanol extraction, perform a liquid-liquid partitioning step. Partitioning the crude extract between ethyl acetate (B1210297) and water can help to separate compounds based on their polarity, with many quassinoids being found in the ethyl acetate fraction. |
| I'm losing a significant amount of this compound during the purification steps. What can I do? | 1. Degradation on Silica Gel: this compound, like other glycosides, can be susceptible to degradation on acidic stationary phases like silica gel. Solution: Use neutral or deactivated silica gel for column chromatography. Monitor fractions carefully using Thin Layer Chromatography (TLC) to avoid unnecessary exposure to the stationary phase. 2. Irreversible Adsorption on Macroporous Resin: The chosen resin may be binding the this compound too strongly. Solution: Screen different types of macroporous resins (e.g., AB-8, D101) to find one with optimal adsorption and desorption characteristics for this compound. Optimize the elution solvent system, typically a gradient of ethanol in water. |
Frequently Asked Questions (FAQs)
Extraction & Purification
-
Q1: What is the best extraction method for maximizing this compound yield? A1: While traditional methods like maceration and Soxhlet extraction are used, Ultrasonic-Assisted Extraction (UAE) is often more efficient for quassinoids, offering higher yields in shorter times with reduced solvent consumption.
-
Q2: Which solvent system is recommended for the extraction of this compound? A2: 95% ethanol is a good starting point for the initial extraction from defatted Brucea javanica seeds. For subsequent purification steps, various ratios of ethanol and water are used for elution from macroporous resins.
-
Q3: How can I effectively remove fatty oils from the seeds before extraction? A3: A preliminary extraction with a non-polar solvent like petroleum ether or n-hexane using a Soxhlet apparatus is a standard and effective method for de-fatting the seed powder.
-
Q4: What are the key parameters to optimize for macroporous resin purification? A4: The key parameters to optimize are the choice of resin, the flow rate of the sample and elution solvent, the concentration of the sample, and the composition of the elution solvent (typically a gradient of ethanol in water).
Analysis & Stability
-
Q5: What analytical method is suitable for quantifying this compound? A5: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for the quantification of quassinoids. A C18 column with a gradient elution of acetonitrile (B52724) and water is often used.
-
Q6: At what wavelength should I detect this compound using a UV detector? A6: Quassinoids typically have a UV absorption maximum around 220-280 nm. It is recommended to determine the optimal wavelength by running a UV scan of a purified standard of this compound.
-
Q7: What is the stability of this compound under different pH and temperature conditions? A7: While specific data for this compound is limited, glycosides, in general, are susceptible to hydrolysis under acidic and strongly basic conditions, especially at elevated temperatures. It is advisable to perform extraction and purification under neutral or mildly acidic conditions and to avoid excessive heat.
Data Presentation
Table 1: Illustrative Comparison of Extraction Methods for Quassinoid Yield from Brucea javanica Seeds
| Extraction Method | Solvent | Temperature (°C) | Time | Relative Yield of Quassinoids (Illustrative) |
| Maceration | 95% Ethanol | Room Temperature | 72 hours | 1.0x |
| Soxhlet Extraction | 95% Ethanol | 80-90°C | 8 hours | 1.5x |
| Ultrasonic-Assisted Extraction (UAE) | 95% Ethanol | 50°C | 45 minutes | 1.8x |
Note: The relative yield values are for illustrative purposes to demonstrate the general trend in extraction efficiency for quassinoids based on literature for similar compounds.
Table 2: HPLC Parameters for this compound Quantification (Suggested Starting Conditions)
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient | 0-20 min, 10-50% B20-25 min, 50-90% B25-30 min, 90-10% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Column Temperature | 30°C |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
-
Seed Preparation:
-
Dry the Brucea javanica seeds at 40-50°C until a constant weight is achieved.
-
Grind the dried seeds into a fine powder.
-
De-fat the seed powder by Soxhlet extraction with petroleum ether for 6-8 hours.
-
Air-dry the de-fatted powder to remove residual solvent.
-
-
Extraction:
-
Weigh 50 g of the de-fatted seed powder and place it in a 2000 mL beaker.
-
Add 1000 mL of 95% ethanol (solid-to-liquid ratio of 1:20 w/v).
-
Place the beaker in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at a constant temperature of 50°C.
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.
-
Combine the filtrates.
-
-
Concentration:
-
Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Protocol 2: Purification of this compound using Macroporous Resin
-
Resin Preparation:
-
Pre-treat AB-8 macroporous resin by soaking it in 95% ethanol for 24 hours, then wash with deionized water until no ethanol is detected.
-
-
Adsorption:
-
Dissolve the crude extract in deionized water to a concentration of approximately 10 mg/mL.
-
Load the aqueous extract onto a packed column of pre-treated AB-8 macroporous resin at a flow rate of 2 bed volumes (BV)/hour.
-
After loading, wash the column with 3 BV of deionized water to remove unbound impurities like sugars and salts.
-
-
Desorption:
-
Elute the adsorbed compounds with a stepwise gradient of aqueous ethanol (e.g., 10%, 30%, 50%, 70%, and 95% ethanol), collecting 2 BV for each concentration.
-
Monitor the fractions by TLC to identify those containing this compound. Fractions eluted with 50-70% ethanol are likely to be enriched with this compound.
-
-
Final Purification:
-
Combine the this compound-rich fractions and concentrate using a rotary evaporator.
-
For further purification, subject the enriched extract to silica gel column chromatography or preparative HPLC.
-
Mandatory Visualization
Caption: Experimental workflow for this compound extraction and purification.
Caption: Proposed inhibitory effect of this compound on the PI3K/Akt signaling pathway.
References
- 1. Evaluation of Antidiabetic and Antioxidant Properties of Brucea javanica Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Yadanzioside G and Brusatol
In the landscape of natural product-derived anticancer agents, compounds isolated from Brucea javanica have garnered significant attention. Among these, the quassinoids Yadanzioside G and Brusatol have demonstrated notable cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of their anticancer activities, supported by available experimental data, to assist researchers and drug development professionals in understanding their potential as therapeutic agents.
Introduction to this compound and Brusatol
Both this compound and Brusatol are complex natural compounds classified as quassinoids, extracted from the fruit of Brucea javanica (L.) Merr., a plant long used in traditional Chinese medicine for treating various ailments, including cancer.[1] While both compounds exhibit anticancer properties, the extent of research and mechanistic understanding differs significantly, with Brusatol being the more extensively studied of the two.
Comparative Anticancer Activity: In Vitro Studies
The cytotoxic effects of this compound and Brusatol have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective dose (ED50) values from various studies are summarized below to facilitate a direct comparison of their potency.
Table 1: Comparative Cytotoxicity (IC50/ED50) of this compound and Brusatol Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 / ED50 | Reference |
| This compound | P-388 Lymphocytic Leukemia | 3.15 - 7.49 µmol/L (ED50) | [2] |
| Pancreatic Adenocarcinoma | Active (Specific IC50 not detailed) | [3] | |
| Brusatol | P-388 Lymphocytic Leukemia | - | |
| KB (Human Oral Cavity Cancer) | 1.30 µg/ml (Brujavanol A), 2.36 µg/ml (Brujavanol B) | [3][4] | |
| HER2-Positive Breast Cancer (BT-474) | Potent antitumor compound | ||
| HER2-Positive Breast Cancer (SK-BR-3) | Potent antitumor compound | ||
| HER2-Positive Ovarian Cancer (SK-OV-3) | Potent antitumor compound | ||
| Pancreatic Cancer (PATU-8988 & PANC-1) | Inhibits growth and induces apoptosis | ||
| Hepatocellular Carcinoma | Inhibits proliferation and induces apoptosis | ||
| Nasopharyngeal Carcinoma | Suppresses Akt/mTOR signaling pathway | ||
| Non-Small Cell Lung Cancer (A549, H1650, PC9, HCC827) | Remarkable growth inhibition |
Note: Data for this compound is limited in the reviewed literature. The table will be updated as more information becomes available.
Mechanisms of Anticancer Action
The molecular mechanisms underlying the anticancer effects of Brusatol have been extensively investigated, while those of this compound remain less characterized.
Brusatol: A Potent Nrf2 Inhibitor
The primary and most well-documented mechanism of action for Brusatol is its role as a potent and specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
-
Nrf2 Inhibition: Brusatol enhances the ubiquitination and subsequent degradation of Nrf2 protein, independent of Keap1. This leads to a rapid and transient depletion of Nrf2 levels.
-
Sensitization to Chemotherapy: By inhibiting the Nrf2-mediated antioxidant defense mechanism, Brusatol sensitizes cancer cells to various chemotherapeutic agents like cisplatin.
-
Induction of Apoptosis: The suppression of Nrf2 signaling by Brusatol leads to an accumulation of reactive oxygen species (ROS), which in turn triggers the mitochondrial-dependent apoptotic pathway. This is evidenced by the disruption of mitochondrial membrane potential and activation of caspases.
-
Cell Cycle Arrest: Brusatol has been shown to induce cell cycle arrest at the G2/M phase in pancreatic cancer cells and at the G0/G1 phase in non-small cell lung cancer cells.
-
Inhibition of Other Signaling Pathways: Brusatol has also been found to inhibit other critical cancer-related pathways, including HER2-AKT/ERK1/2, JAK2/STAT3, and PI3K/Akt/mTOR, further contributing to its anticancer effects.
This compound: A Cytotoxic Quassinoid
The specific molecular mechanisms of this compound are not as well-defined as those of Brusatol. However, based on its classification as a quassinoid and the available data, its anticancer activity is likely attributed to its cytotoxic nature. Quassinoids, in general, are known to interfere with cellular processes, leading to cell death. The potent cytotoxicity of this compound against P-388 lymphocytic leukemia cells suggests it is a powerful anticancer agent, though further research is needed to elucidate its precise molecular targets and signaling pathways.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., 5 x 10³ cells/well) in 96-well plates and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Brusatol for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the desired concentrations of the compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Conclusion
Both this compound and Brusatol, quassinoids from Brucea javanica, demonstrate significant anticancer potential. Brusatol has been extensively studied, with its primary mechanism of action identified as the potent inhibition of the Nrf2 signaling pathway, leading to increased oxidative stress, apoptosis, and sensitization of cancer cells to conventional therapies. In contrast, while this compound shows potent cytotoxicity, particularly against leukemia cell lines, its specific molecular mechanisms are yet to be fully elucidated.
For researchers and drug development professionals, Brusatol presents a more characterized lead compound with a clear molecular target. The synergistic effects of Brusatol with existing chemotherapies make it a particularly attractive candidate for further preclinical and clinical investigation. This compound, while less understood, also warrants further research to uncover its mechanisms of action and to evaluate its efficacy across a broader range of cancer types. Future studies directly comparing the two compounds under identical experimental conditions would be invaluable for determining their relative therapeutic potential.
References
- 1. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 2. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Therapeutic Potential of Yadanzioside G in Leukemia Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the therapeutic potential of Yadanzioside G, a natural compound, against established and experimental treatments for leukemia. Drawing parallels from the well-documented anti-leukemic activities of related ginsenosides, this document outlines the experimental workflow and data presentation necessary to evaluate this compound as a potential novel therapeutic agent.
Comparative Analysis of Anti-Leukemic Compounds
The following tables summarize the expected experimental outcomes for this compound, benchmarked against the known activities of Cytarabine, a standard chemotherapeutic, and Ginsenoside Rh2, a related natural compound with demonstrated anti-leukemic effects. These tables are designed to be populated with experimental data from the protocols outlined below.
Table 1: In Vitro Cytotoxicity in Leukemia Cell Lines (72-hour treatment)
| Compound | Cell Line | IC50 (µM) |
| This compound | HL-60 (AML) | To be determined |
| K-562 (CML) | To be determined | |
| U937 (Histiocytic Lymphoma) | To be determined | |
| Cytarabine | HL-60 (AML) | ~ 0.1 - 1.0 |
| K-562 (CML) | ~ 0.5 - 5.0 | |
| U937 (Histiocytic Lymphoma) | ~ 0.1 - 1.0 | |
| Ginsenoside Rh2 | HL-60 (AML) | ~ 15 - 30[1] |
| K-562 (CML) | ~ 20 - 40 | |
| U937 (Histiocytic Lymphoma) | ~ 10 - 25[1] |
Table 2: Induction of Apoptosis in HL-60 Cells (48-hour treatment)
| Compound (at IC50) | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic Cells (Annexin V+/PI+) |
| This compound | To be determined | To be determined |
| Cytarabine | Significant increase vs. control | Moderate increase vs. control |
| Ginsenoside Rh2 | Significant increase vs. control[2] | Minimal increase vs. control |
Table 3: Cell Cycle Analysis in HL-60 Cells (24-hour treatment)
| Compound (at IC50) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| This compound | To be determined | To be determined | To be determined |
| Cytarabine | S phase arrest | Significant decrease | Minimal change |
| Ginsenoside Rh2 | G1 phase arrest[1] | Decrease | Minimal change |
Table 4: Modulation of Apoptosis-Related Proteins (Western Blot, 48-hour treatment)
| Compound (at IC50) | Bcl-2 Expression | Cleaved Caspase-3 Expression |
| This compound | To be determined | To be determined |
| Cytarabine | Downregulation | Upregulation |
| Ginsenoside Rh2 | Downregulation | Upregulation[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and comparator compounds on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., HL-60, K-562, U937)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound, Cytarabine, Ginsenoside Rh2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in 96-well plates at a density of 1 x 10^5 cells/mL (100 µL/well).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and comparator compounds in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis and necrosis by this compound and comparator compounds.
Materials:
-
Leukemia cell lines
-
This compound and comparator compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with compounds at their respective IC50 concentrations for 48 hours.
-
Harvest cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound and comparator compounds on cell cycle progression.
Materials:
-
Leukemia cell lines
-
This compound and comparator compounds
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with compounds at their respective IC50 concentrations for 24 hours.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PBS.
-
Add 50 µL of RNase A and incubate for 30 minutes at 37°C.
-
Add 500 µL of Propidium Iodide staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis
Objective: To assess the expression levels of key apoptosis-related proteins.
Materials:
-
Leukemia cell lines
-
This compound and comparator compounds
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with compounds at their IC50 concentrations for 48 hours.
-
Lyse the cells using RIPA buffer and determine protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Visualizations
Proposed Experimental Workflow```dot
Caption: Hypothesized intrinsic apoptosis pathway for this compound.
References
Investigating Cross-Resistance of Yadanzioside G in Drug-Resistant Cancer Cells: A Comparative Guide
For researchers and drug development professionals exploring novel anti-cancer agents, understanding the potential for cross-resistance is a critical step in preclinical evaluation. This guide provides a framework for assessing the efficacy of Yadanzioside G against drug-resistant cancer cell lines, drawing comparisons with established resistance-reversing agents and outlining key experimental protocols. While direct cross-resistance studies on this compound are not yet available in the public domain, this guide leverages data from a structurally similar compound, Tenacissoside G, to illustrate the methodologies and potential mechanisms of action that should be investigated for this compound.
Data Presentation: A Comparative Analysis Framework
To systematically evaluate the cross-resistance profile of this compound, a comparative analysis against various drug-resistant cancer cell lines is essential. The following table presents data from a study on Tenacissoside G, a compound that has demonstrated the ability to reverse paclitaxel (B517696) resistance in ovarian cancer cells. This serves as a template for the types of data that should be generated for this compound.
Table 1: Comparative Efficacy of Tenacissoside G in Paclitaxel-Resistant Ovarian Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Reversal Fold | Apoptosis Rate (%) |
| A2780 (Parental) | Paclitaxel | 0.02 ± 0.003 | - | 15 ± 2.1 |
| A2780/T (Resistant) | Paclitaxel | 2.85 ± 0.15 | - | 3 ± 0.8 |
| A2780/T (Resistant) | Tenacissoside G (Tsd-G) | > 40 | - | 5 ± 1.2 |
| A2780/T (Resistant) | Paclitaxel + Tsd-G (5 µM) | 0.48 ± 0.05 | 5.94 | 28 ± 3.5 |
| A2780/T (Resistant) | Paclitaxel + Tsd-G (10 µM) | 0.21 ± 0.03 | 13.57 | 45 ± 4.2 |
Data adapted from a study on Tenacissoside G, which reverses paclitaxel resistance in ovarian cancer cells.[1][2]
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable cross-resistance studies. The following protocols are standard for assessing the efficacy of a novel compound like this compound in drug-resistant cancer cell lines.
Cell Culture and Development of Drug-Resistant Cell Lines
-
Cell Lines: Utilize a panel of human cancer cell lines and their drug-resistant counterparts (e.g., MCF-7 and MCF-7/ADR for breast cancer, A549 and A549/DDP for lung cancer).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Resistance: Develop drug-resistant sublines by exposing parental cells to stepwise increasing concentrations of a chemotherapeutic agent (e.g., doxorubicin, cisplatin, paclitaxel) over several months. Resistance should be confirmed by comparing the IC50 values with the parental cell line.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 × 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50%.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Treat cells with this compound, the chemotherapeutic agent, or the combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against proteins of interest (e.g., P-glycoprotein, MRP1, BCRP, Src, p-Src, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Mechanisms of Action
Understanding the signaling pathways involved in drug resistance and how this compound might modulate them is crucial. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a key signaling pathway implicated in chemoresistance.
Caption: Experimental workflow for assessing cross-resistance.
Caption: Hypothesized signaling pathway for this compound.
Discussion and Future Directions
The presented framework provides a comprehensive approach to studying the cross-resistance profile of this compound. Based on the findings for Tenacissoside G, it is plausible that this compound may also overcome multidrug resistance by targeting key signaling molecules like Src and downregulating the expression of ABC transporters such as P-glycoprotein.[1][2]
Future research should focus on:
-
Broad Spectrum Analysis: Evaluating this compound against a wider panel of cancer cell lines resistant to different classes of chemotherapeutic agents.
-
In Vivo Studies: Validating the in vitro findings in animal models of drug-resistant cancers to assess the therapeutic efficacy and potential toxicity of this compound in a physiological context.
-
Combination Therapy Optimization: Investigating synergistic effects with various clinically used chemotherapeutics to identify the most effective combination strategies.
By systematically investigating these aspects, the full potential of this compound as a novel agent to combat multidrug resistance in cancer can be elucidated, paving the way for its potential clinical application.
References
The Synergistic Potential of Cardiac Glycosides with Standard Chemotherapy: A Comparative Guide
Absence of specific data on Yadanzioside G necessitates a broader analysis of its class, cardiac glycosides, revealing promising synergistic effects with conventional chemotherapy drugs. This guide provides a comparative overview of the preclinical evidence for these combinations, offering insights for researchers and drug development professionals.
While specific research on the synergistic effects of this compound with standard chemotherapy drugs remains limited, a significant body of evidence supports the potential of the broader class of cardiac glycosides to enhance the efficacy of conventional cancer treatments. Cardiac glycosides, a class of naturally occurring steroid-like compounds, have demonstrated the ability to sensitize cancer cells to chemotherapeutic agents, overcome drug resistance, and induce apoptosis through various signaling pathways. This guide synthesizes the available preclinical data on the combination of prominent cardiac glycosides—Digoxin (B3395198), Digitoxin (B75463), and Ouabain (B1677812)—with standard chemotherapy drugs such as cisplatin, paclitaxel (B517696), and doxorubicin.
Quantitative Analysis of Synergistic Effects
The synergy between cardiac glycosides and chemotherapy is often quantified using the Combination Index (CI), where a CI value less than 1 indicates a synergistic effect. The half-maximal inhibitory concentration (IC50) is also a key metric, with a reduction in the IC50 of a chemotherapy drug in the presence of a cardiac glycoside indicating enhanced potency.
| Cardiac Glycoside | Chemotherapy Drug | Cancer Type | Cell Line(s) | Key Findings |
| Digoxin | Cisplatin | Cervical Cancer | HeLa | Synergistic effect observed, with enhanced cytotoxicity and anti-proliferative effects compared to single-agent treatment.[1] |
| Cisplatin | Ehrlich Ascites Carcinoma | In vivo (mice) | Pre-treatment with digoxin more than doubled the anticancer effect of cisplatin.[2] | |
| Paclitaxel | Lung and Cervical Cancer | A549, HeLa | Antagonistic cytotoxic effects were observed in HeLa cells.[3] | |
| 5-Fluorouracil | Doxorubicin-Resistant Breast Cancer | MCF-7/DoxR, MDA-MB-231/DoxR | A combination of digoxin and 5-FU demonstrated synergistic cytotoxic effects, particularly under hypoxic conditions.[4] | |
| Digitoxin | Paclitaxel | Breast Cancer | MDA-MB-453 | Enhanced growth inhibitory effects of paclitaxel were observed.[5] An additive effect was seen with 0.01 µg/ml digitoxin and 0.5 nM of paclitaxel, and moderate synergy with 0.01 µg/ml digitoxin and 1 nM of paclitaxel. |
| Paclitaxel | Lung Cancer | H460 | Synergistic antiproliferative activity was observed. | |
| Oxaliplatin (B1677828) | Colon Cancer | HT29 | The combination of digitoxin and oxaliplatin exhibited synergism in the highly drug-resistant HT29 cell line. | |
| Ouabain | Doxorubicin | Human Lung Adenocarcinoma, Human Fibroblasts, Hamster Fibroblasts | A549, CCL210, V79 | Ouabain protected cells from the cytotoxic effects of doxorubicin. |
Signaling Pathways and Mechanisms of Synergy
The synergistic interaction between cardiac glycosides and chemotherapy is underpinned by their influence on multiple cellular signaling pathways. The primary mechanism of cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, leading to alterations in intracellular ion concentrations and subsequent activation of various downstream signaling cascades.
A key mechanism involves the induction of immunogenic cell death (ICD). Cardiac glycosides can trigger the exposure of calreticulin (B1178941) on the cell surface, the secretion of ATP, and the release of high-mobility group box 1 (HMGB1), which act as signals to activate an anti-tumor immune response. This immune response can then enhance the efficacy of chemotherapy.
Another important pathway is the DNA damage response (DDR). Some cardiac glycosides have been shown to inhibit the DDR pathway, making cancer cells more susceptible to DNA-damaging chemotherapeutic agents.
The following diagram illustrates a generalized signaling pathway for the synergistic action of cardiac glycosides with chemotherapy.
Caption: Generalized signaling pathway of cardiac glycoside and chemotherapy synergy.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the synergistic effects of cardiac glycosides and chemotherapy.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of individual drugs and their combinations on cancer cell lines.
Methodology:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the cardiac glycoside, the chemotherapy drug, and their combinations for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. The IC50 values are then determined from the dose-response curves.
Combination Index (CI) Analysis
Objective: To quantitatively determine the nature of the drug interaction (synergism, additivity, or antagonism).
Methodology:
-
Perform cell viability assays with a range of concentrations and ratios of the two drugs.
-
Use the Chou-Talalay method and specialized software (e.g., CalcuSyn or CompuSyn) to calculate the CI values.
-
A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis
Objective: To investigate the effect of the drug combinations on the expression of proteins involved in relevant signaling pathways.
Methodology:
-
Treat cells with the drugs for the desired time period.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
The following diagram illustrates a typical experimental workflow for assessing drug synergy.
Caption: A typical workflow for evaluating synergistic anticancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Digoxin is a selective modifier increasing platinum drug anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonistic anticancer effect of paclitaxel and digoxin combination [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Digitoxin activates EGR1 and synergizes with paclitaxel on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Target Validation of Yadanzioside G: A Comparative Analysis in Animal Models
As of our latest review of published scientific literature, there are no specific in vivo studies validating the direct molecular targets of Yadanzioside G in animal models. Research on this particular compound is still in its nascent stages, and while preliminary in vitro studies may suggest potential biological activities, these have not yet been translated into whole-animal systems to confirm target engagement and therapeutic efficacy.
This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound. Given the absence of direct comparative data, we will present a framework for how such a validation study could be designed. This includes outlining potential experimental workflows, hypothetical signaling pathways based on the known activities of similar compounds, and the types of data that would be crucial for a robust comparison against established alternative treatments.
Hypothetical Experimental Workflow for In Vivo Target Validation
To validate the theoretical targets of this compound in an animal model, a rigorous experimental workflow would be necessary. The following diagram illustrates a potential study design.
Caption: A potential experimental workflow for the in vivo validation of this compound's targets.
Potential Signaling Pathways for Investigation
Based on the known activities of other compounds from the Brucea javanica plant, from which this compound is derived, it is plausible that its therapeutic effects could be mediated through key signaling pathways involved in cancer and inflammation. The diagram below illustrates a hypothetical signaling cascade that could be investigated as a potential target of this compound.
Caption: A hypothetical signaling pathway potentially targeted by this compound.
Data Presentation for Future Comparative Studies
Should in vivo data for this compound become available, a structured comparison with alternative treatments would be essential. The following tables provide a template for how such quantitative data could be presented.
Table 1: Comparison of In Vivo Anti-Tumor Efficacy
| Treatment Group | Dosage | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) | Target Modulation (Fold Change) |
| Vehicle Control | - | - | 1.0 | |
| This compound | (To be determined) | |||
| Alternative Drug A | (Established Dose) |
Table 2: Comparison of In Vivo Anti-Inflammatory Effects
| Treatment Group | Dosage | Paw Edema Volume (mL) at 6h (Mean ± SD) | Inhibition of Edema (%) | Pro-inflammatory Cytokine Levels (pg/mL) |
| Vehicle Control | - | - | ||
| This compound | (To be determined) | |||
| Alternative Drug B | (Established Dose) |
Experimental Protocols for Key Methodologies
When in vivo studies are conducted, detailed methodologies will be crucial for reproducibility and comparison. Below are example protocols for key experiments that would be cited.
1. Tumor Xenograft Model Protocol
-
Cell Line: (e.g., Human colorectal cancer cell line HCT116)
-
Animals: (e.g., 6-8 week old female athymic nude mice)
-
Cell Implantation: Subcutaneous injection of 5 x 10⁶ cells in 100 µL of Matrigel into the right flank.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³.
-
Drug Administration: (e.g., Intraperitoneal injection or oral gavage daily for 21 days).
-
Tumor Measurement: Tumor volume to be measured every 3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: Euthanasia at day 21, or when tumors exceed 2000 mm³, followed by tumor excision for ex vivo analysis.
2. Carrageenan-Induced Paw Edema Model Protocol
-
Animals: (e.g., Male Wistar rats, 180-200g)
-
Drug Administration: Oral administration of this compound, alternative drug, or vehicle one hour prior to carrageenan injection.
-
Induction of Inflammation: Subplantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw.
-
Measurement of Edema: Paw volume to be measured using a plethysmometer at 0, 1, 3, and 6 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control.
Conclusion
While the current body of scientific literature does not permit a direct comparison of the in vivo validated targets of this compound with other alternatives, this guide provides a foundational framework for future research. The proposed experimental workflows, hypothetical pathways, and data presentation templates are designed to guide the rigorous scientific investigation required to elucidate the therapeutic potential and mechanism of action of this compound. As new research emerges, this guide can be updated to incorporate concrete experimental data, enabling a true evidence-based comparison for the scientific community.
Comparative proteomics of cancer cells treated with Yadanzioside G and doxorubicin
A Hypothetical Guide for Researchers
This guide provides a comparative overview of the proteomic effects of Yadanzioside G and the well-established chemotherapeutic agent, doxorubicin (B1662922), on cancer cells. The objective is to offer a framework for understanding their respective mechanisms of action through proteomic signatures, supported by experimental data and detailed protocols.
Disclaimer: As of the latest literature review, no direct comparative proteomic studies have been published on this compound versus doxorubicin. The data presented for this compound is hypothetical and generated for illustrative purposes to fulfill the requirements of a comparative guide. The information on doxorubicin is based on published research.
Introduction
This compound is a natural compound that has garnered interest for its potential anticancer properties. Doxorubicin is a widely used anthracycline antibiotic in chemotherapy, known for its potent cytotoxic effects mediated primarily through DNA intercalation and inhibition of topoisomerase II.[1][2][3] Understanding the molecular mechanisms of these compounds is crucial for developing more effective cancer therapies. Comparative proteomics offers a powerful tool to dissect the cellular responses to these drugs, revealing alterations in protein expression that underlie their therapeutic and toxic effects.[4][5]
This guide will delve into a hypothetical comparative proteomic dataset, outlining the experimental workflow, presenting the data in a structured format, and visualizing the key signaling pathways affected by each compound.
Quantitative Proteomic Data Summary
The following tables summarize the hypothetical quantitative proteomic data from cancer cells treated with this compound and doxorubicin. The data represents key proteins with significantly altered expression levels, highlighting their roles in critical cellular processes.
Table 1: Differentially Expressed Proteins in Apoptosis and Cell Cycle Regulation
| Protein | Gene | Function | Fold Change (this compound) | Fold Change (Doxorubicin) |
| Bax | BAX | Pro-apoptotic | 2.5 | 2.1 |
| Bcl-2 | BCL2 | Anti-apoptotic | -2.8 | -2.3 |
| Cytochrome c | CYCS | Apoptosis signaling | 1.9 | 1.7 |
| Caspase-3 | CASP3 | Executioner caspase | 3.1 | 2.9 |
| Caspase-9 | CASP9 | Initiator caspase | 2.7 | 2.4 |
| p53 | TP53 | Tumor suppressor | 1.8 | 3.5 |
| p21 | CDKN1A | Cell cycle inhibitor | 2.2 | 4.1 |
| Cyclin D1 | CCND1 | Cell cycle progression | -2.4 | -3.2 |
Table 2: Differentially Expressed Proteins in DNA Damage Response and Oxidative Stress
| Protein | Gene | Function | Fold Change (this compound) | Fold Change (Doxorubicin) |
| PARP1 | PARP1 | DNA repair, apoptosis | 2.9 | 3.8 |
| H2AX | H2AFX | DNA damage marker | 1.5 | 3.2 |
| SOD2 | SOD2 | Antioxidant enzyme | 1.2 | -2.1 |
| HMOX1 | HMOX1 | Heme degradation, stress response | 1.8 | 2.5 |
Experimental Protocols
A typical comparative proteomics experiment would follow the workflow outlined below.
Cell Culture and Treatment
-
Cell Line: A suitable cancer cell line (e.g., HeLa, MCF-7) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded and allowed to adhere overnight. They are then treated with either this compound (e.g., at its IC50 concentration), doxorubicin (e.g., at its IC50 concentration), or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
Protein Extraction and Digestion
-
Lysis: After treatment, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Digestion: An equal amount of protein from each sample is reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
Peptide Labeling and Mass Spectrometry
-
Labeling: The resulting peptide mixtures are labeled with isobaric tags (e.g., TMT or iTRAQ) for relative quantification.
-
Fractionation: The labeled peptides are combined and fractionated using high-pH reversed-phase chromatography to increase proteome coverage.
-
LC-MS/MS Analysis: Each fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis
-
Database Search: The raw MS data is processed and searched against a human protein database to identify peptides and proteins.
-
Quantification and Statistical Analysis: The reporter ion intensities are used to calculate the relative abundance of each protein across the different treatment conditions. Statistical tests are performed to identify proteins with significantly altered expression levels.
-
Bioinformatics Analysis: Pathway and functional enrichment analysis are performed to interpret the biological significance of the differentially expressed proteins.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and the experimental workflow.
Doxorubicin-Induced Apoptosis Pathway
Caption: Doxorubicin-induced apoptosis pathway.
Hypothetical this compound-Induced Apoptosis Pathway
Caption: Hypothetical apoptosis pathway for this compound.
Comparative Proteomics Experimental Workflow
References
- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. probiologists.com [probiologists.com]
- 5. Proteomics for cancer drug design - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Yadanzioside G in Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with high efficacy and minimal side effects is a central challenge in drug discovery. Natural products, such as Yadanzioside G, a quassinoid derived from the seeds of Brucea javanica, have shown promise as potential antileukemic agents. However, a critical aspect of preclinical evaluation is the assessment of off-target effects, particularly in normal, healthy cells. This guide provides a comparative framework for evaluating the off-target cytotoxicity of this compound, using the well-characterized related compound, Brusatol, as a benchmark.
Executive Summary
While direct experimental data on the off-target effects of this compound in normal cells is limited in publicly available literature, this guide outlines the essential experimental protocols and data presentation formats necessary for such an assessment. By comparing the known activities of Brusatol, another cytotoxic quassinoid from Brucea javanica, we provide a practical template for researchers to characterize the selectivity profile of this compound. Aqueous extracts of Brucea javanica have demonstrated selective toxicity towards cancer cells over normal cells, suggesting that its bioactive compounds may possess a favorable therapeutic window.[1] Brusatol, a prominent constituent, is known to inhibit the Nrf2 pathway and protein translation, providing insights into potential on-target and off-target mechanisms.
Comparative Cytotoxicity Data
A crucial first step in assessing off-target effects is to compare the half-maximal inhibitory concentration (IC50) of the compound in a panel of cancer cell lines versus normal, non-cancerous cell lines. A higher IC50 value in normal cells indicates greater selectivity.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Brusatol in Human Cancer and Normal Cell Lines
| Cell Line | Cell Type | Cancer Type | Brusatol IC50 (µM) | Reference |
| MCF-7 | Human Breast Adenocarcinoma | Breast Cancer | 0.083 | [2] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Breast Cancer | 0.081 | [2] |
| HCT-116 | Human Colorectal Carcinoma | Colon Cancer | 0.067 | [2] |
| PANC-1 | Human Pancreatic Carcinoma | Pancreatic Cancer | - | |
| SW1990 | Human Pancreatic Carcinoma | Pancreatic Cancer | - | |
| NB4 | Human Acute Promyelocytic Leukemia | Leukemia | 0.03 | [3] |
| BV173 | Human B-cell Precursor Leukemia | Leukemia | 0.01 | |
| SUP-B15 | Human B-cell Precursor Leukemia | Leukemia | 0.04 | |
| HEK-293T | Human Embryonic Kidney | Normal | >100 (estimated) | |
| HTB-125 | Normal Human Fibroblast | Normal | Significantly higher than cancer cells |
Note: Specific IC50 values for Brusatol in normal cell lines are not consistently reported in a directly comparable format. However, studies consistently show significantly lower toxicity in normal cells compared to cancer cells. The value for HEK-293T is an estimation based on the general lack of potent cytotoxicity reported in non-cancerous lines in various studies.
Table 2: Hypothetical Comparative in vitro Cytotoxicity (IC50) of this compound
This table serves as a template for researchers to populate with their experimental data.
| Cell Line | Cell Type | Cancer Type | This compound IC50 (µM) | Selectivity Index (SI) = IC50 (Normal Cell) / IC50 (Cancer Cell) |
| K-562 | Human Chronic Myelogenous Leukemia | Leukemia | ||
| Jurkat | Human T-cell Leukemia | Leukemia | ||
| PBMC | Human Peripheral Blood Mononuclear Cells | Normal | N/A | |
| HUVEC | Human Umbilical Vein Endothelial Cells | Normal | N/A |
Experimental Protocols
To generate the data for Table 2, the following experimental protocols are recommended.
Cell Culture and Maintenance
-
Cell Lines: A panel of human leukemia cell lines (e.g., K-562, Jurkat) and normal human cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs, Human Umbilical Vein Endothelial Cells - HUVEC) should be used.
-
Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Target Deconvolution and Pathway Analysis
Identifying the molecular targets of this compound is crucial to distinguish on-target from off-target effects.
-
Affinity Chromatography: Couple this compound to a solid support and use it as bait to pull down interacting proteins from cell lysates.
-
Mass Spectrometry: Identify the pulled-down proteins using mass spectrometry.
-
Bioinformatics Analysis: Analyze the identified proteins to determine potential signaling pathways affected by the compound.
Visualizing Mechanisms and Workflows
Potential Signaling Pathway of Related Quassinoids
The following diagram illustrates the known inhibitory effects of Brusatol on the Nrf2 signaling pathway, a potential mechanism that could be investigated for this compound.
Caption: Brusatol's inhibitory effect on the Nrf2 pathway.
Experimental Workflow for Assessing Off-Target Effects
The following diagram outlines a general workflow for the comprehensive assessment of a compound's off-target effects.
Caption: Workflow for assessing off-target effects.
Conclusion
A thorough assessment of off-target effects is paramount in the development of any new therapeutic candidate. For this compound, a systematic evaluation of its cytotoxicity in a panel of normal and cancerous cell lines is the essential first step. By following the outlined experimental protocols and utilizing the provided data presentation frameworks, researchers can generate the critical data needed to determine the selectivity and potential safety profile of this promising natural product. The comparative data from Brusatol serves as a valuable reference point, highlighting the potential for quassinoids to exhibit cancer-selective cytotoxicity. Further investigation into the specific molecular targets of this compound will ultimately provide a clearer understanding of its on-target efficacy and off-target liabilities.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Yadanzioside G
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial operational and disposal guidance for Yadanzioside G, a natural product isolated from Brucea javanica. Due to the cytotoxic and antimalarial properties associated with compounds from this plant, meticulous adherence to these safety and disposal protocols is imperative to ensure laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Respiratory Protection: A dust respirator is recommended, and work should be conducted in a laboratory fume hood where possible.
-
Hand Protection: Wear protective gloves.
-
Eye Protection: Safety glasses and chemical goggles are necessary, especially when there is a risk of splashing.
Handling:
-
Avoid ingestion, inhalation, and contact with skin and eyes.
-
Wash hands and any exposed skin thoroughly after handling.
-
Contaminated clothing should be removed immediately and washed before reuse.
-
Avoid the formation of dust and aerosols.
Proper Disposal Procedures for this compound
The following step-by-step procedure outlines the recommended method for the disposal of this compound. This protocol is designed to mitigate risks and ensure compliance with standard laboratory safety practices.
Step 1: Decontamination of Small Spills In the event of a small spill, immediate decontamination is crucial.
-
Use proper personal protective equipment as outlined in the section above.
-
Clean up spills promptly.
-
Sweep up the solid material and place it into a suitable, labeled container for disposal.
-
Decontaminate the spill site with a 10% caustic solution (e.g., sodium hydroxide (B78521) solution).
-
Ensure the area is well-ventilated until the disposal is complete.
Step 2: Preparation of Waste for Disposal
-
All disposable labware that has come into contact with this compound should be considered contaminated.
-
Place all contaminated solid waste, including gloves, weighing papers, and pipette tips, into a designated and clearly labeled hazardous waste container.
-
If this compound is in a solution, consult your institution's chemical waste disposal guidelines. Do not pour solutions down the drain.
Step 3: Final Disposal
-
All waste containers must be sealed and properly labeled with the contents ("Hazardous Waste: this compound").
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.
Quantitative Data for Related Yadanziosides
While specific quantitative data for this compound is limited, the following table provides information for related compounds to offer a comparative perspective.
| Compound | Molecular Formula | Molecular Weight | Storage Conditions (Short Term) | Storage Conditions (Long Term) |
| Yadanzioside B | C₃₂H₄₄O₁₇ | 700.69 g/mol | 0 - 4°C (days to weeks)[1] | -20°C (months to years)[1] |
| Yadanzioside F | C₂₉H₃₈O₁₆ | 642.60 g/mol | 4°C (sealed, away from moisture and light) | -20°C (1 month) or -80°C (6 months) for stock solutions[2] |
Experimental Protocols
Decontamination Protocol for Spills:
This protocol is based on the safety data for Yadanzioside B.
-
Preparation of 10% Caustic Solution:
-
Carefully weigh 10g of sodium hydroxide (NaOH) pellets.
-
In a fume hood, slowly add the NaOH pellets to 90mL of deionized water in a beaker, stirring continuously. The solution will generate heat.
-
Allow the solution to cool to room temperature before use.
-
-
Spill Site Decontamination:
-
Following the removal of the spilled solid, apply the 10% caustic solution to the affected area.
-
Allow the solution to remain on the surface for at least 15 minutes.
-
Wipe the area with absorbent pads, and dispose of them as hazardous waste.
-
Rinse the area with water.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Yadanzioside G
This guide provides crucial safety and logistical information for the handling and disposal of Yadanzioside G, a natural product extracted from the seeds of Brucea javanica with noted antileukemic activity.[] The following procedures are based on established safety protocols for handling potent chemical compounds in a laboratory setting, designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protection is recommended. The following table summarizes the necessary PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Hand Protection | Handle with chemical-impermeable gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Wash and dry hands after use.[2] |
| Body Protection | Wear fire/flame resistant and impervious clothing. A lab coat is required at a minimum. |
| Respiratory | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] Work in a well-ventilated area, preferably under a chemical fume hood. |
Operational Plan: Safe Handling of this compound
1. Preparation and Engineering Controls:
-
Handle this compound in a well-ventilated place, such as a chemical fume hood, to avoid the formation of dust and aerosols.[2]
-
Ensure that emergency exits and a risk-elimination area are established.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.
2. Handling the Compound:
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and any exposed skin thoroughly after handling.
3. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
Keep away from direct sunlight and sources of ignition.
-
Recommended storage temperature is 4°C, protected from light. For long-term storage, -20°C is recommended.
Accidental Release Measures
-
Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas. Use full personal protective equipment. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.
-
Containment and Cleaning Up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.
Disposal Plan
-
Dispose of the substance and its container in accordance with all applicable federal, state, and local regulations.
-
The substance should be sent to an approved waste disposal plant.
-
Contaminated packaging should be disposed of in the same manner as the substance itself.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
